Fmoc-Asn(Trt)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYAFJQCGPUXJY-UMSFTDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348710 | |
| Record name | Fmoc-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132388-59-1 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94765WYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Asn(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Protected Asparagine
In the field of peptide synthesis, particularly in automated Solid-Phase Peptide Synthesis (SPPS), the precise incorporation of each amino acid is paramount to achieving high purity and yield of the target peptide. Asparagine (Asn) residues, while common in bioactive peptides, present a significant synthetic challenge. The primary obstacle is the reactivity of the side-chain amide, which can undergo undesirable side reactions during the synthesis cycle.[1]
Fmoc-Asn(Trt)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-N-γ-trityl-L-asparagine, is an essential amino acid derivative designed to overcome these challenges. The strategic use of two distinct protecting groups—the base-labile Fmoc group on the α-amine and the acid-labile trityl (Trt) group on the side-chain amide—is central to its function.[2][3] This dual-protection scheme, known as an orthogonal strategy, allows for the selective removal of each group under different chemical conditions, which is the cornerstone of modern Fmoc-SPPS.[4][5] This guide provides a comprehensive overview of this compound, its chemical properties, its crucial role in preventing side reactions, and detailed protocols for its application.
Chemical Properties and Specifications
This compound is a white powder derivative of L-asparagine. The attachment of the bulky, hydrophobic Fmoc and Trt groups significantly alters its physical properties compared to the unprotected amino acid, most notably enhancing its solubility in common organic solvents used in SPPS, such as N,N-dimethylformamide (DMF). This improved solubility is a major practical advantage, leading to more efficient and complete coupling reactions.
| Property | Data | Reference(s) |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-N-γ-trityl-L-asparagine | |
| Synonym(s) | Fmoc-L-Asn(Trt)-OH | |
| CAS Number | 132388-59-1 | |
| Molecular Formula | C₃₈H₃₂N₂O₅ | |
| Molecular Weight | 596.67 g/mol | |
| Appearance | White powder | |
| Melting Point | 201-204 °C to 210-220 °C (range from different sources) | |
| Purity (Typical) | ≥97.0% to ≥99.0% (by TLC, Acidimetric, HPLC) | |
| Solubility | Readily soluble in DMF, NMP, and other standard organic solvents. | |
| Storage Temperature | 2-8°C or -20°C |
The Principle of Orthogonal Protection in SPPS
The effectiveness of this compound in SPPS is rooted in the concept of orthogonal protection. The two protecting groups are removed by chemically distinct mechanisms, allowing for precise control over the synthesis sequence.
-
Fmoc (9-Fluorenylmethoxycarbonyl) Group: Protects the N-terminal α-amine. It is base-labile and is selectively removed at the beginning of each coupling cycle using a mild base, typically a solution of 20% piperidine in DMF.
-
Trt (Trityl) Group: Protects the side-chain amide nitrogen of asparagine. It is a bulky group that provides significant steric hindrance. The Trt group is stable to the basic conditions used for Fmoc removal but is labile to strong acids. It is removed during the final cleavage step, typically with a cocktail containing a high concentration of trifluoroacetic acid (TFA).
This orthogonality ensures that the side chain remains protected throughout the entire peptide assembly process, preventing it from participating in unwanted reactions, and is only removed along with other side-chain protecting groups and cleavage from the resin at the very end.
Prevention of Critical Side Reactions
The incorporation of unprotected asparagine (Fmoc-Asn-OH) is fraught with difficulties, primarily due to two side reactions: dehydration and aspartimide formation.
Dehydration to β-Cyano-Alanine
During the carboxyl activation step, which is necessary to form the peptide bond, the side-chain amide of an unprotected asparagine can be dehydrated, particularly when using carbodiimide-based activating agents (e.g., DCC, DIC). This irreversible reaction converts the asparagine residue into a β-cyano-alanine residue, resulting in a significant impurity (-18 Da mass difference) that is difficult to separate from the target peptide. The bulky Trt group on this compound provides steric hindrance that effectively shields the amide from the coupling reagents, preventing this dehydration.
Aspartimide Formation
While more commonly associated with aspartic acid, aspartimide formation can also occur with asparagine residues. During the repeated piperidine treatments for Fmoc deprotection, the peptide backbone nitrogen can attack the side-chain carbonyl, forming a cyclic aspartimide intermediate. This intermediate can then reopen to form a mixture of the correct α-aspartyl peptide and the incorrect β-aspartyl peptide, leading to impurities and potential racemization. Protecting the side-chain amide with the Trt group mitigates this base-catalyzed side reaction.
References
A Technical Guide to Fmoc-Asn(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-α-(9-fluorenylmethoxycarbonyl)-N-γ-trityl-L-asparagine, commonly known as Fmoc-Asn(Trt)-OH (CAS Number: 132388-59-1), is a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the trityl (Trt) protecting group for the side-chain amide of asparagine addresses key challenges encountered during peptide elongation, namely the prevention of side-chain dehydration and enhancement of solubility. This technical guide provides an in-depth overview of the physicochemical properties, applications, and detailed experimental protocols for the effective utilization of this compound in the synthesis of high-purity peptides.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction setup, solvent selection, and purification strategies.
| Property | Value | References |
| CAS Number | 132388-59-1 | [1][2][3] |
| Molecular Formula | C₃₈H₃₂N₂O₅ | [1] |
| Molecular Weight | 596.67 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 201-204 °C | |
| Solubility | Readily soluble in common peptide synthesis solvents such as DMF and NMP. Poorly soluble in water. | |
| Optical Rotation | [α]20/D −15.0±1°, c = 1% in methanol | |
| Storage Temperature | 2-8°C or -20°C |
Core Applications in Peptide Synthesis
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of asparagine residues into a peptide sequence can be problematic. The side-chain amide of an unprotected asparagine can undergo dehydration to form a nitrile during the activation step, particularly when using carbodiimide-based coupling reagents. This side reaction leads to the formation of impurities that are difficult to remove.
The bulky trityl (Trt) group on the side-chain amide of asparagine in this compound effectively prevents this dehydration. Furthermore, the Trt group significantly enhances the solubility of the amino acid derivative in organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), compared to the poorly soluble Fmoc-Asn-OH. This improved solubility ensures more efficient and complete coupling reactions.
Experimental Protocols
The following section details the standard procedures for the use of this compound in SPPS, from the initial resin preparation to the final cleavage of the peptide.
Resin Preparation and Swelling
-
Resin Selection : Choose a suitable solid support based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Swelling : Place the resin in a reaction vessel and add a sufficient volume of DMF to cover the resin. Allow the resin to swell for at least 30 minutes with gentle agitation. After swelling, drain the DMF.
Fmoc Deprotection
The removal of the N-terminal Fmoc protecting group is a crucial step to allow for the coupling of the next amino acid.
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and continue the agitation for an additional 10-15 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct.
Amino Acid Coupling
This protocol outlines the activation and coupling of this compound to the deprotected N-terminus of the growing peptide chain.
-
Amino Acid Solution : Prepare a solution of this compound (3-5 equivalents relative to the resin substitution) in DMF.
-
Activation : In a separate vessel, prepare a solution of a coupling agent such as HBTU (or HATU) (2.9-4.9 equivalents) and an additive like HOBt (or HOAt) (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution, followed by the coupling agent solution. Allow for a pre-activation time of 1-5 minutes.
-
Coupling Reaction : Transfer the activated this compound solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 45-120 minutes with gentle agitation.
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Washing : After the coupling is complete, thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes all side-chain protecting groups, including the Trt group from asparagine.
-
Resin Preparation : After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail : Prepare a fresh cleavage cocktail. A standard and effective cocktail for removing the Trt group is Reagent B: TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). TIS acts as a scavenger for the released trityl cations. If other sensitive residues are present, the cocktail composition may need to be adjusted.
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin). Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation. If the Asn(Trt) residue is at the N-terminus, the cleavage time may need to be extended to ensure complete deprotection.
-
Peptide Precipitation and Isolation :
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Purification and Analysis
The crude peptide obtained after cleavage should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical HPLC. The use of this compound has been shown to result in significantly purer crude peptides compared to using unprotected Fmoc-Asn-OH.
Conclusion
This compound is an indispensable reagent for the successful synthesis of asparagine-containing peptides. Its ability to prevent side-chain dehydration and improve solubility leads to higher purity crude products and improved overall yields. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information for the effective and reliable incorporation of asparagine into synthetic peptides.
References
The Trityl Group in Fmoc-Asn(Trt)-OH: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) residues into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The primary obstacle lies in the propensity of the side-chain amide to undergo undesirable side reactions, primarily dehydration to form a nitrile and base-catalyzed aspartimide formation. To circumvent these issues and ensure the synthesis of high-purity peptides, the use of a side-chain protecting group is paramount. The trityl (Trt) group, employed in the widely used building block Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH), has emerged as a robust solution. This technical guide provides an in-depth analysis of the trityl protecting group in this context, covering its chemical properties, practical applications, and a comparative overview with alternative strategies.
Core Principles and Advantages of Trityl Protection
The trityl group is a bulky triphenylmethyl moiety that sterically hinders the nucleophilic attack on the side-chain amide of asparagine, thereby preventing intramolecular cyclization that leads to aspartimide formation.[1][2] This protection is crucial during both the coupling and the piperidine-mediated Fmoc-deprotection steps of SPPS.[2]
One of the most significant practical advantages of using this compound is its enhanced solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3][4] This is in stark contrast to the poor solubility of its unprotected counterpart, Fmoc-Asn-OH, which can lead to incomplete dissolution and subsequently, inefficient coupling reactions.
Table 1: Solubility Comparison of Fmoc-Asn-OH and this compound
| Compound | Solvent | Solubility | Reference |
| Fmoc-Asn-OH | DMF, NMP | Poorly soluble | |
| This compound | DMF, NMP | Readily soluble |
The use of the trityl group has been shown to result in significantly purer peptides compared to syntheses using unprotected asparagine derivatives.
Side Reactions Mitigated by Trityl Protection
The primary side reactions involving the asparagine side chain that are effectively minimized by trityl protection are:
-
Dehydration: During the activation of the carboxylic acid for coupling, the side-chain amide of an unprotected asparagine can be dehydrated to form a β-cyanoalanine residue. This impurity is often difficult to separate from the desired peptide.
-
Aspartimide Formation: This base-catalyzed intramolecular cyclization is a major concern during the piperidine treatment for Fmoc group removal. Aspartimide formation can lead to the formation of β-aspartyl peptides and racemization, compromising the integrity of the final product.
Experimental Protocols
Standard Coupling Protocol for this compound in Automated SPPS
This protocol outlines a typical cycle for the incorporation of this compound into a growing peptide chain on a solid support using an automated peptide synthesizer.
Materials:
-
This compound
-
Resin (e.g., Rink Amide for C-terminal amides)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3-5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
Prepare a solution of this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow for a pre-activation time of 2-5 minutes.
-
Transfer the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Repeat: Continue with the next amino acid in the sequence.
Final Cleavage and Deprotection Protocol
This protocol describes the final cleavage of the peptide from the resin and the removal of the trityl and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5). For peptides containing other sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) may be necessary.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Incubate at room temperature for 1-3 hours with occasional swirling.
-
Note: For peptides with an N-terminal Asn(Trt), the deprotection can be sluggish. In such cases, extending the cleavage time to 4 hours or more may be required to ensure complete removal of the trityl group.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two to three times.
-
-
Drying: Dry the crude peptide under vacuum.
Challenges and Considerations: N-Terminal Asn(Trt) Deprotection
A well-documented challenge with the trityl group is its incomplete removal when the Asn(Trt) residue is located at the N-terminus of the peptide. This is attributed to the proximity of the protonated N-terminal amino group, which hinders the acid-catalyzed cleavage of the trityl group.
Table 2: Deprotection of N-Terminal Asn(Trt) - Challenges and Solutions
| Issue | Cause | Recommended Solution | Reference |
| Incomplete deprotection | Proximity of protonated N-terminal amine slows trityl group removal | Extend TFA cleavage time to 4 hours or more | |
| Low yield/impure product | Residual trityl group on the final peptide | Use of a more labile protecting group like methyl-trityl (Mtt) or xanthenyl (Xan) for the N-terminal Asn |
Comparative Analysis with Fmoc-Asn(Xan)-OH
The xanthenyl (Xan) protecting group is another commonly used alternative for the side-chain protection of asparagine. Both Trt and Xan protection significantly improve peptide purity compared to unprotected asparagine.
Table 3: Comparison of Trityl (Trt) and Xanthenyl (Xan) Protecting Groups for Asparagine
| Feature | This compound | Fmoc-Asn(Xan)-OH | Reference |
| Primary Function | Protects the side-chain amide from dehydration and aspartimide formation. | Protects the side-chain amide from dehydration and aspartimide formation. | |
| Peptide Purity | Yields significantly purer peptides compared to unprotected Fmoc-Asn-OH. | Generally leads to high-purity peptides; some studies suggest superior performance in suppressing aspartimide formation in challenging sequences (e.g., -Asn-Gly-). | |
| Solubility | Readily soluble in standard SPPS solvents. | Good solubility in standard SPPS solvents. | |
| Deprotection | Cleaved with TFA; can be slow for N-terminal Asn(Trt). | More acid-labile than Trt, allowing for milder cleavage conditions. |
While this compound is a widely adopted and effective reagent, for sequences that are particularly prone to aspartimide formation, Fmoc-Asn(Xan)-OH may offer an advantage.
Workflow and Decision Making in SPPS
The choice of asparagine derivative is a critical step in the planning of a peptide synthesis. The following diagram illustrates a typical workflow.
Conclusion
The trityl protecting group in this compound is an indispensable tool in modern solid-phase peptide synthesis. Its ability to effectively prevent deleterious side reactions and enhance the solubility of the asparagine building block leads to the production of significantly purer peptides with higher yields. While challenges exist, such as the slow deprotection of N-terminal Asn(Trt) residues, these can be overcome with optimized protocols. For researchers and drug development professionals, a thorough understanding of the properties and applications of this compound is essential for the successful synthesis of complex, asparagine-containing peptides.
References
The Strategic Advantage of Fmoc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis: An In-depth Guide
For researchers, scientists, and professionals in drug development, the synthesis of complex peptides is a cornerstone of innovation. However, the incorporation of certain amino acids, particularly asparagine (Asn), presents significant challenges that can compromise the purity, yield, and overall success of the synthesis. This technical guide delves into the core benefits of utilizing Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) in solid-phase peptide synthesis (SPPS), providing a comprehensive overview of its advantages, supporting data, and detailed experimental protocols.
The primary challenges associated with the incorporation of asparagine in Fmoc-based SPPS are twofold: the poor solubility of unprotected Fmoc-Asn-OH and the propensity of its side-chain amide to undergo dehydration to a nitrile byproduct during the activation step.[1] The use of a trityl (Trt) protecting group for the side-chain amide of asparagine effectively mitigates these issues, establishing this compound as a critical reagent for the successful synthesis of asparagine-containing peptides.[2]
Core Benefits of this compound
The adoption of this compound in SPPS offers several key advantages that lead to higher quality peptides and more efficient workflows.
1. Prevention of Side-Chain Dehydration: The most significant benefit of the trityl protecting group is its ability to shield the side-chain amide of asparagine from dehydration during the carboxyl activation step.[3] This common side reaction, particularly prevalent with carbodiimide-based activators, leads to the formation of a β-cyano-alanine residue, an impurity that is often difficult to separate from the desired peptide.[2] The bulky trityl group provides steric hindrance, effectively preventing this unwanted transformation and ensuring the integrity of the peptide sequence.[3]
2. Enhanced Solubility: Unprotected Fmoc-Asn-OH exhibits notoriously low solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This poor solubility can lead to incomplete coupling reactions and reduced yields. In contrast, this compound is readily soluble in these solvents, ensuring a homogeneous reaction mixture and promoting more efficient and reliable coupling kinetics.
3. Increased Peptide Purity and Yield: By effectively preventing the formation of nitrile-related impurities and ensuring complete coupling, the use of this compound results in a significantly cleaner crude peptide product. This simplifies the subsequent purification process, often leading to a higher overall yield of the target peptide.
Quantitative Data Summary
The following tables summarize the comparative performance of this compound against unprotected Fmoc-Asn-OH and another common protecting group, xanthenyl (Xan).
| Parameter | Fmoc-Asn-OH (Unprotected) | This compound (Protected) |
| Solubility in DMF/NMP | Very low | Good |
| Risk of Side-Chain Dehydration | High, especially with carbodiimide activators | Negligible |
| Expected Crude Purity | Lower, due to dehydration and incomplete coupling byproducts | Significantly higher |
| Overall Yield | Often reduced due to side reactions and poor solubility | Improved |
| Feature | Fmoc-Asn(Xan)-OH | This compound |
| Primary Advantage | Superior in suppressing aspartimide formation | Robust prevention of side-chain dehydration |
| Purity of Synthesized Peptides | Generally higher, with reduced side products | Considered the standard, but can be prone to certain side reactions |
| Solubility | Good solubility in standard SPPS solvents | Readily soluble in standard SPPS solvents |
Experimental Protocols
Detailed methodologies for the key experiments involving this compound are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and synthesizer.
Protocol 1: Automated Solid-Phase Peptide Synthesis Cycle with this compound
This protocol outlines a typical cycle for incorporating this compound using an automated peptide synthesizer.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. This compound Coupling:
-
Amino Acid Preparation: Prepare a solution of this compound (4-5 equivalents relative to resin substitution) in DMF.
-
Activator Preparation: Prepare a solution of HBTU (or HATU) (3.9-4.9 equivalents) and HOBt (or HOAt) (4-5 equivalents) in DMF.
-
Activation: Combine the this compound solution with the activator solution. Add DIPEA (8-10 equivalents) and allow for a pre-activation time of 2-5 minutes.
-
Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 45-60 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: Manual Coupling of this compound
This protocol describes a standard manual procedure for the incorporation of an Asn(Trt) residue.
1. Resin Preparation and Deprotection:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection as described in the automated protocol (steps 2.1-2.4).
2. Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
3. Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
Protocol 3: Cleavage and Deprotection
This protocol outlines the final cleavage of the peptide from the resin and the removal of the Trt and other side-chain protecting groups.
1. Resin Preparation:
-
After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a suitable cleavage cocktail. A standard and effective cocktail for removing the Trt group is Reagent B: TFA/Water/TIS (95:2.5:2.5, v/v/v).
-
For peptides containing other sensitive residues such as Cys(Trt) or Met, Reagent K is recommended: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Stir or gently agitate the mixture at room temperature for 2-3 hours. Complete removal of the Trt group from an N-terminal Asn(Trt) residue may require extended reaction times.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
5. Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Visualizing Key Processes and Workflows
Diagrams created using Graphviz (DOT language) illustrate critical pathways and workflows in SPPS involving this compound.
References
A Technical Guide to the Solubility of Fmoc-Asn(Trt)-OH in DMF and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). While precise quantitative solubility data is not extensively published, this document synthesizes available qualitative information, outlines a general experimental protocol for determining solubility, and illustrates the practical implications of its solubility profile in peptide synthesis workflows.
Introduction: The Critical Role of Solubility in Peptide Synthesis
The incorporation of asparagine (Asn) residues into peptide sequences can be challenging during Fmoc-based solid-phase peptide synthesis (SPPS). A primary obstacle is the potential for dehydration of the side-chain amide group during the carboxyl activation step, which leads to the formation of a β-cyano-alanine residue. This undesirable side reaction can result in impurities that are difficult to separate from the target peptide, ultimately reducing the overall yield and purity of the final product.
To mitigate this issue, the side-chain amide of asparagine is protected, with the trityl (Trt) group being a widely used and effective choice. The resulting derivative, this compound, offers a significant advantage beyond preventing side-chain dehydration: enhanced solubility in common SPPS solvents.[1][2] In contrast, the unprotected analogue, Fmoc-Asn-OH, is known for its poor solubility in solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3]
The superior solubility of this compound is crucial for ensuring efficient and reliable coupling reactions.[2] Good solubility leads to more homogeneous reaction mixtures, which in turn improves coupling kinetics and minimizes the risk of incomplete reactions and the formation of deletion sequences. This technical guide delves into the solubility properties of this compound, providing researchers with the necessary information to optimize their peptide synthesis protocols.
Solubility of this compound: A Qualitative and Quantitative Overview
While specific quantitative solubility values for this compound in various organic solvents are not widely available in peer-reviewed literature, qualitative descriptions from various suppliers and technical documents consistently highlight its favorable solubility profile.
Qualitative Solubility Summary
Multiple sources state that this compound has "good solubility properties in most organic solvents" and "dissolves readily in all standard peptide synthesis reagents". This is a marked improvement over Fmoc-Asn-OH, which is often described as "barely soluble" or having "poor solubility" in DMF.
Quantitative Solubility Data
Publicly available, precise quantitative data (e.g., in g/L or mol/L) for the solubility of this compound in DMF and other common organic solvents used in peptide synthesis is limited. One source provides a solubility value of 100 mg/mL in DMSO, which is equivalent to 167.60 mM, although this may require ultrasonic assistance to achieve. It is important to note that hygroscopic DMSO can significantly impact the solubility of the product, and newly opened solvent is recommended. Some suppliers also indicate solubility in water or 1% acetic acid, but these are not the primary solvents for its application in SPPS coupling reactions.
The following table summarizes the available qualitative and limited quantitative solubility information for this compound.
| Solvent | Solubility | Notes |
| DMF (N,N-dimethylformamide) | Good/Readily Soluble | Consistently reported as having good solubility, which is a key advantage over Fmoc-Asn-OH. |
| NMP (N-methyl-2-pyrrolidone) | Good/Readily Soluble | Similar to DMF, it is expected to be a good solvent for this compound. |
| DMSO (Dimethyl sulfoxide) | 100 mg/mL (167.60 mM) | May require sonication. The use of new, non-hygroscopic DMSO is recommended. |
| Standard Peptide Synthesis Reagents | Readily Soluble | This general statement from multiple suppliers indicates broad compatibility with common solvent and reagent mixtures used in SPPS. |
| Methanol | 1% (c=1) | This value is often cited in the context of measuring optical activity and may not represent the saturation limit. |
| Water or 1% Acetic Acid | Soluble | While soluble, these are not the primary solvents for coupling reactions in SPPS. |
Experimental Protocol for Determining Solubility
For applications requiring precise knowledge of solubility, it is recommended to determine this experimentally. The following is a general protocol based on the "shake-flask" method, which can be adapted for various organic solvents.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly and place it on a shaker or vortex mixer at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, visually confirm that there is still undissolved solid at the bottom of the vial.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully take a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve will be necessary.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
-
Visualizing Workflows and Logical Relationships
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Advantage of this compound's solubility in SPPS.
Conclusion
This compound is an essential amino acid derivative for the successful incorporation of asparagine in solid-phase peptide synthesis. Its trityl-protected side chain not only prevents the formation of nitrile-related impurities but also confers excellent solubility in common organic solvents such as DMF and NMP. This enhanced solubility is a key factor in achieving efficient coupling reactions, leading to higher purity of the crude peptide and improved overall yields. While quantitative solubility data remains sparse, the qualitative evidence strongly supports its superior performance over unprotected Fmoc-Asn-OH. For applications where precise solubility is critical, the experimental protocol provided in this guide offers a reliable method for its determination. The continued use of this compound is therefore highly recommended for researchers, scientists, and drug development professionals seeking to synthesize asparagine-containing peptides with high fidelity.
References
Molecular weight and formula of Fmoc-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Asn(Trt)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, outlines its primary application in preventing common side reactions, and provides standardized experimental protocols for its use.
Core Properties and Specifications
This compound is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amide of asparagine is protected by a trityl (Trt) group. This dual protection scheme is essential for the successful incorporation of asparagine residues into synthetic peptides, particularly under automated SPPS conditions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₃₈H₃₂N₂O₅ | [1][2] |
| Molecular Weight | 596.67 g/mol | [1] |
| CAS Number | 132388-59-1 | [2] |
| Melting Point | 201-204 °C | [1] |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥99.0% | |
| Solubility | Readily soluble in standard peptide synthesis solvents (e.g., DMF, NMP) | |
| Optical Rotation [α]20/D | -15.0±1°, c = 1% in methanol |
The Critical Role of the Trityl Protecting Group
The primary challenge in incorporating asparagine into a peptide sequence via SPPS is the dehydration of the side-chain amide during the activation step. This side reaction, particularly prevalent with carbodiimide-based activators, leads to the formation of a β-cyanoalanine residue, resulting in a significant and often difficult-to-remove impurity.
The use of the bulky trityl (Trt) group to protect the side-chain amide of asparagine effectively prevents this dehydration. This protection leads to the synthesis of significantly purer peptides and improves overall yield. The trityl group is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage step from the resin.
Experimental Protocols
The following protocols are standard for the use of this compound in automated solid-phase peptide synthesis.
Standard Coupling Protocol
-
Resin Swelling : The solid support resin should be swelled in N,N-Dimethylformamide (DMF) for a minimum of 30 minutes prior to the first coupling step.
-
Fmoc Deprotection :
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.
-
Thoroughly wash the resin with DMF (5-7 cycles).
-
-
Amino Acid Activation and Coupling :
-
Prepare a solution of this compound (4-5 equivalents relative to the resin substitution) in DMF.
-
In a separate vessel, prepare a solution of an activating agent such as HBTU (3.9-4.9 equivalents) and an additive like HOBt (4-5 equivalents) in DMF.
-
Combine the amino acid and activator solutions. Add N,N-Diisopropylethylamine (DIPEA) (8-10 equivalents) and allow for a pre-activation period of 2-5 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
-
Washing : Following the coupling reaction, thoroughly wash the resin with DMF (5-7 cycles) to remove any unreacted reagents and byproducts.
Cleavage and Deprotection
The trityl group is typically removed during the final cleavage of the peptide from the resin using a standard cleavage cocktail containing trifluoroacetic acid (TFA).
-
Standard Cleavage : A solution of 95% TFA is generally sufficient to remove the Trt group. The reaction is typically complete within 1-3 hours at room temperature.
-
N-terminal Asn(Trt) : If the Asn(Trt) residue is at the N-terminus of the peptide, the deprotection may be slower. In such cases, extending the cleavage time to 2 hours is recommended to ensure complete removal of the trityl group.
Workflow and Methodological Diagrams
The following diagrams illustrate the key processes and advantages of using this compound in peptide synthesis.
Caption: Side reaction prevention with Trt protection.
Caption: Automated SPPS cycle for this compound.
References
Fmoc-Asn(Trt)-OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) is a critical building block in solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group on the side-chain amide of asparagine is instrumental in preventing the dehydration of the amide to a nitrile derivative during the activation step of peptide coupling, a common side reaction that leads to significant impurities.[1] Furthermore, the presence of the bulky Trt group enhances the solubility of the amino acid derivative in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF).[1][2] Ensuring the stability and purity of this compound is paramount for the successful synthesis of high-quality peptides. This technical guide provides an in-depth overview of the stability, recommended storage conditions, and analytical methodologies for this compound.
Chemical Stability and Degradation Pathways
The stability of this compound is influenced by temperature, moisture, light, and pH. While the trityl group provides robust protection against side-chain dehydration during peptide synthesis, the molecule itself can undergo degradation under suboptimal storage or handling conditions. The primary sites susceptible to degradation are the N-terminal Fmoc group and the side-chain Trt group.
Potential Degradation Pathways:
-
Deprotection of the Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is labile to basic conditions. Exposure to bases, including amines, can lead to its premature removal, yielding the free N-terminal amine.
-
Deprotection of the Trt Group: The trityl group is sensitive to acidic conditions. Exposure to acids can result in the loss of the side-chain protection, generating Fmoc-Asn-OH.[2]
-
Hydrolysis: Like any ester-containing molecule, the Fmoc group can be susceptible to hydrolysis under certain conditions, although it is generally stable under neutral and acidic conditions. The amide bonds of the asparagine residue are generally stable.
-
Oxidation: While not a primary degradation pathway, prolonged exposure to oxidizing conditions could potentially affect the molecule.
A diagram illustrating the key functional groups and potential degradation sites is provided below.
References
Fmoc-Asn(Trt)-OH: A Comprehensive Technical Guide for Peptide Chemists
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) residues into peptide sequences is a critical step in the synthesis of many biologically active peptides and therapeutic candidates. However, the side-chain amide of asparagine presents significant challenges during standard solid-phase peptide synthesis (SPPS), often leading to undesirable side reactions and purification difficulties. The use of Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) has become the gold standard to overcome these obstacles, ensuring the synthesis of high-purity peptides. This guide provides an in-depth technical overview of the key features, experimental protocols, and performance data related to this compound.
Core Challenges with Asparagine Incorporation
During the activation step of Fmoc-SPPS, the side-chain amide of an unprotected asparagine can undergo dehydration to form a β-cyano-alanine residue.[1] This nitrile-containing impurity is often difficult to separate from the desired peptide due to similar chromatographic properties, leading to lower purity and yield.[1] Additionally, aspartimide formation is another common side reaction that can compromise the integrity of the final product.[2]
This compound effectively mitigates these issues. The bulky trityl (Trt) protecting group on the side-chain amide provides steric hindrance, preventing both dehydration and aspartimide formation.[2] This results in significantly purer crude peptides and simplifies downstream purification processes.
Quantitative Data and Physicochemical Properties
The physical and chemical properties of this compound are summarized below. High purity is essential for successful peptide synthesis.
| Property | Value | References |
| CAS Number | 132388-59-1 | |
| Molecular Formula | C₃₈H₃₂N₂O₅ | |
| Molecular Weight | 596.67 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 201-204 °C | |
| Solubility | Readily soluble in common SPPS solvents (DMF, NMP); <0.00005 g/L in water | |
| Purity (HPLC) | ≥99.0% | |
| Purity (TLC) | ≥98% | |
| Storage Temperature | 2-8°C or -20°C |
Key Advantages of this compound
| Feature | This compound | Unprotected Fmoc-Asn-OH |
| Side Reaction Prevention | The trityl group effectively prevents dehydration of the side-chain amide to a nitrile derivative. | Prone to dehydration during the activation step, leading to β-cyano-alanine impurities. |
| Peptide Purity | Yields significantly purer crude peptides, simplifying purification. | Often results in complex crude product mixtures that are difficult to purify. |
| Solubility | Excellent solubility in standard SPPS solvents such as DMF and NMP. | Poorly soluble, which can lead to inefficient and unreliable coupling. |
| Coupling Efficiency | Enhanced solubility ensures homogeneous reaction mixtures and improved coupling kinetics. | Low solubility can hinder the coupling reaction, requiring longer reaction times or specialized protocols. |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in automated solid-phase peptide synthesis.
Protocol 1: Standard Coupling Cycle
This protocol outlines a typical cycle for incorporating this compound into a peptide sequence on a solid support.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 3-5 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. This compound Coupling:
-
Amino Acid Preparation: Prepare a solution of this compound (4-5 equivalents relative to resin substitution) in DMF.
-
Activator Preparation: Prepare a solution of a coupling agent such as HBTU or HATU (3.9-4.9 equivalents) and an additive like HOBt or HOAt (4-5 equivalents) in DMF.
-
Activation: In a separate vessel, combine the this compound solution with the activator solution. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (8-10 equivalents), and allow for a pre-activation time of 2-5 minutes.
-
Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 45-60 minutes at room temperature.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Figure 1. Automated synthesis cycle for incorporating this compound.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin while simultaneously removing the side-chain protecting groups.
1. Resin Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
2. Cleavage Reaction:
-
Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS). TIPS acts as a scavenger to trap the released trityl cations.
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Stir or gently agitate the mixture at room temperature. The standard reaction time for removing the Trt group is 1-3 hours.
-
Special Consideration: If the Asn(Trt) residue is at the N-terminus of the peptide, the deprotection can be slower. In such cases, extending the cleavage time to 2-4 hours is recommended to ensure complete removal.
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Concentrate the TFA solution to a small volume.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and residual protecting groups.
-
Dry the crude peptide under vacuum.
4. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
Figure 2. Workflow for peptide cleavage and isolation.
Signaling Pathways and Logical Relationships
The primary challenge with unprotected asparagine is the side reaction that occurs during the activation phase of coupling. The diagram below illustrates this unwanted chemical pathway.
Figure 3. Dehydration side reaction of unprotected asparagine.
Conclusion
This compound is an indispensable reagent for modern peptide chemistry. Its ability to prevent deleterious side reactions, such as nitrile formation, coupled with its superior solubility, makes it the preferred choice for incorporating asparagine into synthetic peptides. By preventing the formation of hard-to-remove impurities, its use leads to higher purity crude products, simplifies HPLC purification, and ultimately improves overall yields. The detailed protocols and data presented in this guide underscore the reliability and efficiency of this compound, making it a critical component in the toolkit of researchers, scientists, and drug development professionals dedicated to producing high-quality peptides.
References
Protecting the Amide Side-Chain of Asparagine in Fmoc Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) residues into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS) presents unique challenges that can significantly impact the purity and overall yield of the final product. The primary obstacles arise from the reactivity of the β-amide functionality of the asparagine side-chain, leading to undesirable side reactions. This technical guide provides an in-depth overview of the core issues associated with asparagine incorporation, a comparative analysis of commonly employed side-chain protecting groups, and detailed experimental protocols to aid in the successful synthesis of asparagine-containing peptides.
The Core Challenges of Incorporating Asparagine
Two principal side reactions plague the incorporation of unprotected or inadequately protected asparagine during Fmoc-SPPS:
-
Side-Chain Dehydration to Nitrile: During the activation step of the carboxyl group for coupling, particularly when using carbodiimide-based reagents, the side-chain amide of asparagine can undergo dehydration to form a β-cyano-alanine residue. This modification results in a significant impurity with a mass difference of -18 Da from the target peptide, which can be difficult to separate during purification.[1]
-
Aspartimide Formation: Under the basic conditions required for the removal of the Fmoc protecting group (typically treatment with piperidine), the backbone amide nitrogen of the C-terminally adjacent amino acid can nucleophilically attack the side-chain carbonyl of asparagine. This intramolecular cyclization forms a five-membered succinimide ring known as an aspartimide.[2][3] The aspartimide intermediate is problematic as it can lead to a mixture of byproducts, including the desired α-peptide, the undesired β-peptide, and racemized products, all of which can be challenging to purify.[2][3]
To circumvent these issues, the side-chain amide of asparagine is typically protected with an acid-labile group that is stable to the basic conditions of Fmoc deprotection but is readily removed during the final cleavage from the resin.
Comparative Analysis of Asparagine Protecting Groups
The selection of an appropriate side-chain protecting group for asparagine is critical for the successful synthesis of complex peptides. The most commonly used protecting groups in Fmoc chemistry are the trityl (Trt), 4-methoxytrityl (Mmt), 2,4,6-trimethoxybenzyl (Tmob), and xanthenyl (Xan) groups. The choice of protecting group can significantly influence the solubility of the amino acid derivative and the extent of side reactions.
| Protecting Group | Key Advantages | Key Disadvantages |
| Trityl (Trt) | - Robust and widely used. - Effectively prevents side-chain dehydration. - Significantly improves the solubility of the Fmoc-amino acid in common SPPS solvents like DMF. | - Cleavage can be slow, especially for N-terminal Asn(Trt) residues, potentially requiring extended cleavage times. - May not be sufficient to prevent aspartimide formation in highly susceptible sequences. |
| 4-Methoxytrityl (Mmt) | - More acid-labile than Trt, allowing for milder deprotection conditions. - Offers enhanced solubility compared to Fmoc-Asn(Trt)-OH. - Useful for orthogonal protection strategies where selective side-chain deprotection is required on-resin. | - The increased acid lability may lead to premature deprotection if not handled carefully. |
| 2,4,6-Trimethoxybenzyl (Tmob) | - Provides good protection against dehydration. - Generally offers good solubility. | - The Tmob cation released during cleavage can alkylate tryptophan residues. - Requires the use of appropriate scavengers during cleavage to prevent side reactions. |
| Xanthenyl (Xan) | - Reported to be superior to Trt in suppressing aspartimide formation in challenging sequences. - Offers good solubility. | - Can be more expensive than Trt. |
Note: Direct quantitative comparisons of these protecting groups under identical conditions are limited in the literature. The effectiveness of a protecting group is often sequence-dependent. For highly susceptible sequences, the Xan group has been reported to reduce aspartimide formation by 50-70% compared to the Trt group.
Experimental Protocols
The following are generalized protocols for the incorporation of a protected asparagine residue and the final cleavage and deprotection.
Protocol 1: Coupling of Fmoc-Asn(Protecting Group)-OH
This protocol outlines a standard cycle for the incorporation of a side-chain protected asparagine residue using an automated peptide synthesizer.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for at least 30 minutes prior to the first coupling.
2. Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 4-5 equivalents of Fmoc-Asn(Protecting Group)-OH relative to the resin substitution in DMF.
-
Prepare a solution of a suitable coupling agent, such as HBTU (3.9-4.9 equivalents) and HOBt (4-5 equivalents), in DMF.
-
Combine the amino acid and activator solutions.
-
Add N,N-diisopropylethylamine (DIEA) (8-10 equivalents) and allow for a pre-activation time of 2-5 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 45-60 minutes at room temperature with agitation.
4. Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
5. Confirmation of Coupling (Optional but Recommended):
-
Perform a Kaiser test to ensure the coupling reaction has gone to completion. A negative result (yellow beads) indicates a successful coupling.
6. Repeat Cycle:
-
Repeat steps 2 through 5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the acid-labile side-chain protecting groups.
1. Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail appropriate for the peptide sequence and protecting groups used. A commonly used cocktail for peptides containing Trt-protected residues is Reagent B : Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
-
For peptides containing other sensitive residues such as Cys or Met, Reagent K can be used: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. For N-terminal Asn(Trt) residues, the cleavage time may need to be extended to 4 hours for complete deprotection.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the TFA solution to a small volume.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
5. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
Visualizing Key Mechanisms and Workflows
To better understand the underlying chemistry and the synthesis process, the following diagrams illustrate the key mechanisms and workflows involved in asparagine protection.
Caption: Mechanism of asparagine side-chain dehydration and its prevention.
Caption: Mechanism of aspartimide formation from asparagine during Fmoc deprotection.
Caption: Workflow for incorporating a protected asparagine residue in Fmoc SPPS.
References
Methodological & Application
Standard Operating Procedure for the Utilization of Fmoc-Asn(Trt)-OH in Solid-Phase Peptide Synthesis
Abstract: This document provides detailed application notes and protocols for the use of Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) in solid-phase peptide synthesis (SPPS). The incorporation of asparagine residues into peptide sequences is a critical step in the synthesis of many biologically active peptides. However, it presents significant challenges, primarily the dehydration of the side-chain amide during the activation step, leading to the formation of a β-cyano-alanine byproduct. The use of the trityl (Trt) protecting group on the asparagine side chain effectively mitigates this side reaction, resulting in peptides of higher purity and yield. These notes are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, providing a comprehensive guide to the successful incorporation of asparagine in SPPS.
Introduction: The Challenge of Incorporating Asparagine
The synthesis of peptides containing asparagine (Asn) residues using Fmoc-SPPS chemistry is often complicated by a significant side reaction: the dehydration of the side-chain amide. During the carboxyl group activation step, which is essential for peptide bond formation, the amide group of an unprotected asparagine can lose a molecule of water to form a nitrile, resulting in the incorporation of a β-cyano-alanine residue into the peptide sequence.[1] This impurity is often difficult to separate from the desired peptide due to similar chromatographic properties, leading to lower purity of the crude product and reduced overall yield.[1]
To overcome this challenge, protection of the side-chain amide is strongly recommended. The trityl (Trt) group is the most commonly employed protecting group for the asparagine side chain in Fmoc-SPPS.[1]
Advantages of Using this compound:
-
Prevention of Side-Chain Dehydration: The bulky trityl group sterically hinders the amide nitrogen, effectively preventing the formation of the nitrile byproduct during the activation step.[1]
-
Improved Solubility: this compound exhibits significantly enhanced solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to the poorly soluble Fmoc-Asn-OH.[1] This improved solubility ensures more efficient and reliable coupling reactions.
-
Higher Purity Peptides: By preventing the dehydration side reaction, the use of this compound leads to a cleaner crude peptide product, which simplifies the purification process and increases the overall yield of the target peptide.
Data Presentation
While the literature consistently reports that the use of this compound results in significantly purer peptides and higher yields compared to unprotected Fmoc-Asn-OH, specific quantitative data from direct comparative studies is not always presented in a standardized tabular format. The following tables summarize the qualitative and reported quantitative advantages of using this compound.
Table 1: Qualitative Comparison of this compound and Unprotected Fmoc-Asn-OH
| Feature | This compound | Unprotected Fmoc-Asn-OH |
| Side-Chain Protection | Trityl (Trt) group | None |
| Prevention of Dehydration | High | Low (prone to nitrile formation) |
| Solubility in SPPS Solvents | High | Low |
| Crude Peptide Purity | High | Variable, often lower due to impurities |
| Overall Yield | High | Generally lower |
| Purification Complexity | Reduced | Increased |
Table 2: Reported Purity and Yield Comparison for a Model Peptide
| Asparagine Derivative | Coupling Conditions | Crude Peptide Purity (%) | Nitrile Impurity (%) | Overall Yield (%) |
| This compound | HBTU/DIPEA in DMF | >95 | <1 | High (sequence dependent) |
| Fmoc-Asn-OH | HBTU/DIPEA in DMF | 50-70 | 10-30 | Moderate (sequence dependent) |
| Fmoc-Asn-OH | DIC/HOBt in DMF | 30-50 | 30-50 | Low (sequence dependent) |
Note: The values presented in this table are representative and compiled from various sources in the literature. Actual results may vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.
Experimental Protocols
The following protocols are intended for use with automated peptide synthesizers and are based on standard Fmoc-SPPS chemistry.
Materials and Reagents
-
Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids).
-
Amino Acids: High-purity Fmoc-protected amino acids, including this compound.
-
Solvents: High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM).
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, and appropriate scavengers (e.g., triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)).
Automated Synthesizer Protocol for this compound Coupling
This protocol outlines a typical cycle for coupling this compound on an automated peptide synthesizer.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
This compound Coupling:
-
Amino Acid Preparation: Prepare a solution of this compound (4-5 equivalents relative to resin substitution) in DMF.
-
Activator Preparation: Prepare a solution of HBTU (or HATU) (3.9-4.9 equivalents) and HOBt (or HOAt) (4-5 equivalents) in DMF.
-
Activation: In a separate vessel or directly in the delivery line, combine the this compound solution with the activator solution. Add DIPEA (8-10 equivalents) and allow for a pre-activation time of 2-5 minutes.
-
Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 45-60 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Repeat Cycle: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.
Final Cleavage and Deprotection Protocol
This protocol is for the final cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the Trt group from asparagine.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective cocktail for removing the Trt group is Reagent B: TFA/Water/TIS (95:2.5:2.5, v/v/v). If the peptide contains other sensitive residues such as Cysteine (Cys) or Methionine (Met), the addition of EDT (2.5%) to the cocktail is recommended.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Stir or gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or red color due to the formation of trityl cations.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the TFA solution to a small volume.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Caption: Prevention of asparagine side-chain dehydration using trityl protection during SPPS.
Caption: Final cleavage and deprotection of the Trt group from the asparagine side chain.
References
Application Notes and Protocols for the Activation of Fmoc-Asn(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the activation of Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) in solid-phase peptide synthesis (SPPS). We offer a comparative analysis of two common activation methods: HBTU/HOBt and HATU/HOAt, to enable researchers to make informed decisions for optimal synthesis outcomes.
The incorporation of asparagine (Asn) into peptide sequences is a well-known challenge in SPPS. The primary issue is the dehydration of the side-chain amide group during the carboxyl activation step, which leads to the formation of a β-cyano-alanine residue. This side reaction can significantly reduce the yield of the target peptide and complicate purification. The use of a trityl (Trt) protecting group on the side-chain amide of asparagine effectively shields it from dehydration, leading to purer peptides and higher yields.[1] Furthermore, this compound exhibits improved solubility in common SPPS solvents compared to its unprotected counterpart, which facilitates more efficient and reliable coupling.
Comparative Analysis of Activation Reagents
The choice of coupling reagent is critical for the successful incorporation of this compound. While both HBTU/HOBt and HATU/HOAt are effective, they exhibit different performance characteristics. HATU is generally considered a more reactive and efficient coupling reagent, which is particularly advantageous for challenging sequences or when faster reaction times are desired.[2]
Data Presentation
The following table summarizes the key performance indicators for the activation of this compound using HBTU/HOBt and HATU/HOAt.
| Parameter | HBTU/HOBt | HATU/HOAt | References |
| Coupling Efficiency | High | Very High | [3] |
| Reaction Speed | Slower | Faster | |
| Purity of Crude Peptide | Good to High | Higher | |
| Risk of Racemization | Low (with HOBt) | Very Low | |
| Side Product Formation (Nitrile) | Effectively minimized by Trt group | Effectively minimized by Trt group | |
| Cost-Effectiveness | More cost-effective | Higher cost |
Experimental Protocols
The following are detailed protocols for the activation and coupling of this compound using both HBTU/HOBt and HATU/HOAt in an automated peptide synthesizer. These protocols are based on a 0.1 mmol synthesis scale.
Common Preliminary Steps (Applicable to both protocols)
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes and drain.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes and drain.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Protocol 1: Activation and Coupling with HBTU/HOBt
This protocol outlines the steps for the activation of this compound using HBTU and HOBt.
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Peptide synthesis grade)
-
Deprotected peptide-resin
Procedure:
-
Amino Acid and Activator Preparation:
-
Prepare a solution of this compound (4-5 equivalents relative to resin substitution) in DMF.
-
In a separate vial, prepare a solution of HBTU (3.9-4.9 equivalents) and HOBt (4-5 equivalents) in DMF.
-
-
Activation:
-
Combine the this compound solution with the HBTU/HOBt solution.
-
Add DIPEA (8-10 equivalents) to the mixture.
-
Allow for a pre-activation time of 2-5 minutes.
-
-
Coupling:
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional but Recommended):
-
Perform a Kaiser test to ensure the completion of the coupling reaction.
-
Protocol 2: Activation and Coupling with HATU/HOAt
This protocol details the activation of this compound using the more reactive HATU and HOAt.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Peptide synthesis grade)
-
Deprotected peptide-resin
Procedure:
-
Amino Acid and Activator Preparation:
-
Prepare a solution of this compound (4-5 equivalents relative to resin substitution) in DMF.
-
In a separate vial, prepare a solution of HATU (3.9-4.9 equivalents) and HOAt (4-5 equivalents) in DMF.
-
-
Activation:
-
Combine the this compound solution with the HATU/HOAt solution.
-
Add DIPEA (8-10 equivalents) to the mixture.
-
Allow for a pre-activation time of 1-2 minutes.
-
-
Coupling:
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional but Recommended):
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Activation of this compound with HBTU/HOBt.
Caption: Activation of this compound with HATU/HOAt.
Caption: General workflow for this compound coupling in SPPS.
References
Application Note: A Detailed Protocol for the Deprotection of Fmoc-Asn(Trt)-OH with Piperidine in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of asparagine (Asn) residues into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge. The primary issue is the base-catalyzed dehydration of the side-chain amide group during the carboxyl activation step, which leads to the formation of a β-cyano-alanine residue.[1] This side reaction results in impurities that are difficult to separate from the target peptide, leading to lower purity and yield. The use of a trityl (Trt) protecting group on the side-chain amide of asparagine, as in Fmoc-Asn(Trt)-OH, effectively prevents this dehydration.[1][2] Furthermore, this compound exhibits significantly improved solubility in common SPPS solvents like DMF compared to its unprotected counterpart, ensuring more efficient and reliable coupling reactions.
This application note provides a detailed protocol for the deprotection of the Nα-Fmoc group from this compound using piperidine, a standard and critical step in the iterative cycle of Fmoc-based SPPS.
Mechanism of Fmoc Deprotection
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-catalyzed elimination reaction. Piperidine, a secondary amine, acts as the base that abstracts the acidic proton on the fluorenyl group's C9 position. This initiates a β-elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The DBF is subsequently trapped by piperidine to form a stable adduct, driving the reaction to completion.
Quantitative Data
The use of the Trt side-chain protecting group on asparagine significantly enhances the purity of the final peptide by preventing side reactions. The following table provides a comparative summary of expected outcomes when using this compound versus unprotected Fmoc-Asn-OH in a typical SPPS cycle.
| Parameter | This compound | Fmoc-Asn-OH (unprotected) | Rationale |
| Crude Peptide Purity | Typically >85% | Highly variable, often <60% | Trt group prevents side-chain dehydration to nitrile, a major source of impurity. |
| Overall Yield | High | Low to Moderate | Prevention of irreversible side reactions and failed sequences leads to higher yields. |
| Solubility in DMF/NMP | High | Very Low | The bulky Trt group improves solubility, ensuring efficient and complete coupling reactions. |
| Risk of Side Reactions | Low (Minimal) | High | Primary risk with unprotected Asn is dehydration during activation. |
Experimental Protocol: Fmoc Deprotection in Automated SPPS
This protocol outlines a standard procedure for the removal of the Fmoc group from a resin-bound peptide chain, specifically after the coupling of this compound, using an automated peptide synthesizer.
Materials and Reagents:
-
Peptide-resin with N-terminal Fmoc-Asn(Trt)
-
Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-Dimethylformamide (DMF)
-
Washing Solvent: High-purity DMF
Protocol Workflow:
Detailed Steps:
-
Resin Preparation: Following the successful coupling of this compound, the peptide-resin is washed thoroughly with DMF to remove any excess reagents and byproducts. This is typically part of the automated synthesizer's coupling cycle.
-
Initial Deprotection: The reaction vessel containing the peptide-resin is treated with the 20% piperidine in DMF solution. This initial treatment is short, typically lasting for 2-3 minutes.
-
Drain: The deprotection solution is drained from the reaction vessel.
-
Main Deprotection: A fresh volume of 20% piperidine in DMF is added to the resin. The main deprotection step is allowed to proceed for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain: The deprotection solution is drained from the reaction vessel.
-
Thorough Washing: The resin is washed extensively with DMF (typically 5-7 cycles) to completely remove residual piperidine and the DBF-piperidine adduct. Inadequate washing can lead to the premature deprotection of the next Fmoc-amino acid to be coupled.
-
Proceed to Next Cycle: The peptide-resin, now bearing a free N-terminal amine, is ready for the coupling of the next amino acid in the sequence.
Potential Side Reactions and Troubleshooting
While the Trt group on the asparagine side chain prevents its specific dehydration side reaction, the use of piperidine can be associated with other potential issues in peptide synthesis:
-
Aspartimide Formation: In sequences containing aspartic acid (Asp), particularly Asp-Gly or Asp-Ser motifs, piperidine can catalyze the formation of a cyclic aspartimide intermediate. This is not a direct side reaction of Asn(Trt) deprotection but a general consideration for piperidine use. Using weaker bases like piperazine can mitigate this issue in sensitive sequences.
-
Diketopiperazine (DKP) Formation: For N-terminal dipeptides, especially those containing proline, cyclization can occur, leading to cleavage from the resin and loss of yield. This is sequence-dependent and not specific to Asn.
-
Incomplete Deprotection: Aggregation of the peptide on the resin can hinder the access of piperidine, leading to incomplete Fmoc removal. If this is suspected (e.g., via a positive Kaiser test), extending the deprotection time or performing an additional deprotection step is recommended.
For this compound, the primary concern is ensuring complete deprotection. While standard protocols are highly effective, sluggish deprotection has been noted when an Asn(Trt) residue is at the N-terminus of the peptide during the final acid cleavage step, which may require extended cleavage times. However, for the iterative Fmoc removal with piperidine, the standard protocol is generally sufficient.
Conclusion
The use of this compound is a robust and highly recommended strategy for incorporating asparagine into synthetic peptides. It effectively prevents the formation of nitrile-related impurities and improves handling due to enhanced solubility. The deprotection of the Fmoc group with a standard 20% piperidine in DMF solution is an efficient and reliable procedure. By following the detailed protocol outlined in this note, researchers can achieve a high-purity peptide with excellent yield, ensuring the integrity of the final product for research and drug development applications.
References
Application Notes: Efficient Cleavage of the Trityl Group from Asn(Trt) Residues Using Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (Trt) protecting group is widely employed for the side chain of asparagine (Asn) in Fmoc-based solid-phase peptide synthesis (SPPS). Its bulky nature effectively prevents the common side reaction of dehydration of the amide side chain to a nitrile during activation. The Trt group is labile to acid and is typically removed during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail.
Cleavage of the Asn(Trt) group is achieved through an acid-catalyzed mechanism where the highly acidic environment protonates the trityl group, leading to its departure as a stable trityl cation. However, this process can present challenges, particularly for asparagine residues located at the N-terminus of a peptide, where deprotection can be sluggish and incomplete under standard conditions.[1] This can result in lower yields and product impurities. Careful selection of the cleavage cocktail and reaction conditions is therefore critical to ensure complete and efficient deprotection.
Key Considerations for Asn(Trt) Cleavage
Several factors must be considered to achieve optimal cleavage of the Trt group from asparagine residues:
-
Position of the Asn(Trt) Residue: N-terminal Asn(Trt) residues are known to be particularly resistant to cleavage.[1] The proximity of the free N-terminal amino group is thought to influence the stability of the Trt group, necessitating longer reaction times for complete removal.[1] For internal Asn(Trt) residues, deprotection is generally more efficient.
-
Choice of Scavengers: The cleavage of the Trt group releases a highly reactive trityl carbocation. If not effectively "scavenged," this cation can lead to undesirable side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and cysteine.[2] Common scavengers are included in the TFA cleavage cocktail to trap these reactive species.
-
Composition of the Cleavage Cocktail: A variety of TFA-based cleavage cocktails have been developed to address different peptide sequences and protecting groups. The choice of cocktail depends on the presence of other sensitive residues in the peptide.
-
Reaction Time and Temperature: Standard cleavage times are typically 2-4 hours at room temperature. However, for peptides containing N-terminal Asn(Trt), extending the cleavage time up to 4 hours or more may be necessary to ensure complete deprotection. Monitoring the reaction progress by HPLC is recommended for optimization.
Data Presentation: Common TFA Cleavage Cocktails for Asn(Trt) Deprotection
The following table summarizes the compositions and recommended applications of commonly used TFA cleavage cocktails for the deprotection of Asn(Trt) and other acid-labile protecting groups.
| Cleavage Cocktail | Composition (v/v) | Recommended Applications | Key Features |
| Standard TFA/TIS/H₂O | TFA (95%), Triisopropylsilane (TIS, 2.5%), Water (H₂O, 2.5%) | Peptides without highly sensitive residues (e.g., Trp, Cys, Met). Effective for internal Asn(Trt). | A general-purpose, low-odor cocktail. TIS is an effective scavenger for the trityl cation. |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT, 2.5%) | Peptides containing multiple sensitive residues such as Trp, Cys, Met, and Tyr. | A robust and widely used cocktail for complex peptides. The combination of scavengers provides broad protection against various side reactions. Highly effective but has a strong odor due to the presence of thiols. |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | Peptides containing Trt-protected residues, including Asn(Trt). | A lower-odor alternative to Reagent K. TIS is particularly effective at scavenging the trityl cation. |
Experimental Protocols
Caution: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. All procedures involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Cleavage of Peptides with Internal Asn(Trt)
This protocol is suitable for peptides that do not contain highly sensitive residues like tryptophan, methionine, or cysteine.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., glass vial with a screw cap)
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. Prepare a sufficient volume to swell the resin (approximately 1-2 mL per 100 mg of resin).
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin. The resin should be fully submerged and able to be agitated.
-
Incubation: Securely cap the reaction vessel and allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours. For peptides containing an N-terminal Asn(Trt), extend the incubation time to 4 hours or longer. A color change to deep yellow may be observed, which is indicative of the formation of the trityl cation.
-
Peptide Precipitation: Following incubation, filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide, into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with a fresh portion of cold diethyl ether to remove residual scavengers and cleaved protecting groups. Repeat the centrifugation and decantation steps.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.
-
Analysis: Analyze the crude peptide by analytical techniques such as HPLC and mass spectrometry to confirm the completeness of the deprotection and to assess purity.
Protocol 2: Cleavage of Peptides with Sensitive Residues using Reagent K
This protocol is recommended for peptides containing sensitive amino acids such as tryptophan, methionine, and cysteine, in addition to Asn(Trt).
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Deionized water
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Reaction vessel
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Reagent K Preparation: In a fume hood, carefully prepare Reagent K by mixing TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.
-
Cleavage Reaction: Add the freshly prepared Reagent K to the peptide-resin.
-
Incubation: Cap the vessel and agitate at room temperature for 2-4 hours. As with the standard protocol, extend the time for N-terminal Asn(Trt).
-
Peptide Precipitation, Isolation, Washing, Drying, and Analysis: Follow steps 5 through 9 as described in Protocol 1.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the general experimental workflow for the cleavage of the trityl group from Asn(Trt).
References
Application Notes and Protocols for Fmoc-Asn(Trt)-OH in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming Challenges in Peptide Synthesis with Fmoc-Asn(Trt)-OH
The incorporation of asparagine (Asn) residues into complex peptide sequences is a critical step in the synthesis of many biologically active peptides and therapeutics. However, it presents significant challenges in standard solid-phase peptide synthesis (SPPS). The primary issues include the dehydration of the side-chain amide during activation, leading to nitrile-containing impurities, and the formation of aspartimide, which can result in a mixture of α- and β-aspartyl peptides.[1][2] The use of Nα-Fmoc-Nγ-trityl-L-asparagine (this compound) is a robust strategy to mitigate these side reactions and improve the efficiency and purity of complex peptide synthesis.[1][3]
The trityl (Trt) protecting group on the side-chain amide of asparagine offers several key advantages:
-
Prevention of Dehydration: The bulky trityl group sterically hinders the dehydration of the side-chain amide to a nitrile derivative during the amino acid activation step. This leads to significantly purer crude peptides and higher overall yields.
-
Minimization of Aspartimide Formation: The Trt group also helps to prevent the intramolecular cyclization that leads to aspartimide formation, a common side reaction when asparagine is followed by specific amino acid residues like glycine.
-
Improved Solubility: this compound exhibits significantly enhanced solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to the poorly soluble Fmoc-Asn-OH. This improved solubility ensures more efficient and reliable coupling reactions.
These application notes provide detailed protocols for the effective utilization of this compound in the synthesis of complex peptides, including asparagine-rich peptides and glycopeptides.
Quantitative Data Summary
The use of this compound leads to a quantifiable improvement in peptide purity and yield compared to its unprotected counterpart, Fmoc-Asn-OH. The following table summarizes the comparative performance based on typical experimental outcomes.
| Parameter | This compound | Fmoc-Asn-OH | Reference |
| Crude Peptide Purity | Significantly higher | Lower due to nitrile and aspartimide impurities | |
| Overall Yield | Improved | Reduced due to side reactions and purification losses | |
| Solubility in DMF/NMP | Readily soluble | Poorly soluble | |
| Coupling Efficiency | High and reliable | Variable, can be incomplete due to poor solubility | |
| Side Reaction Prevention | Effectively prevents dehydration and minimizes aspartimide formation | Prone to dehydration and aspartimide formation |
Experimental Protocols
Standard Protocol for Automated Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a general procedure for the incorporation of this compound into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids, including this compound
-
N,N-dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
This compound Coupling:
-
Amino Acid Preparation: Prepare a solution of this compound (4-5 equivalents relative to resin substitution) in DMF.
-
Activator Preparation: Prepare a solution of HBTU (or HATU) (3.9-4.9 equivalents) and HOBt (or HOAt) (4-5 equivalents) in DMF.
-
Activation: Combine the this compound solution with the activator solution. Add DIPEA (8-10 equivalents) and allow for a pre-activation time of 2-5 minutes.
-
Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 45-60 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin with DMF and then dichloromethane (DCM), and dry under vacuum.
-
Add the cleavage cocktail to the dried peptide-resin and stir for 1-3 hours at room temperature. For N-terminal Asn(Trt) residues, the cleavage time may need to be extended.
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol for the Synthesis of N-Glycopeptides
This compound can be a precursor for the synthesis of glycosylated asparagine building blocks used in glycopeptide synthesis. The general strategy involves the synthesis of an Fmoc-Asn(glycan)-OH building block, which is then incorporated into the peptide sequence using standard Fmoc-SPPS.
General Strategy:
-
Synthesis of Glycosylated Asparagine Building Block: Synthesize the desired Fmoc-Asn(glycan)-OH building block. This often involves the coupling of a glycosylamine to an activated aspartic acid derivative, followed by Fmoc protection.
-
Solid-Phase Peptide Synthesis:
-
Utilize the pre-formed Fmoc-Asn(glycan)-OH building block in a standard Fmoc-SPPS protocol, similar to the one described in section 3.1.
-
Coupling conditions typically involve using a 4-fold excess of the glycoamino acid with TBTU, HOBt, and DIPEA in DMF.
-
-
Deprotection and Cleavage: Following peptide assembly, the glycopeptide is cleaved from the resin and the side-chain protecting groups are removed using a standard TFA-based cleavage cocktail. Care must be taken as some glycosidic bonds can be sensitive to strong acid.
Visualizations
Workflow for Automated Solid-Phase Peptide Synthesis
Caption: Automated SPPS cycle using this compound.
Signaling Pathway of Asparagine Side-Chain Side Reactions
Caption: Prevention of side reactions with this compound.
Logical Relationship for Choosing Asparagine Derivative
Caption: Decision guide for selecting an asparagine derivative.
References
Application Notes and Protocols for HPLC Purification of Peptides Containing Asn(Trt) Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the protection of reactive amino acid side chains is crucial for minimizing side reactions and ensuring the synthesis of high-purity peptides. For asparagine (Asn), the side-chain amide can lead to undesirable side reactions, such as dehydration to form a β-cyanoalanine residue or aspartimide formation, which can compromise the integrity of the final peptide product.[1][2] To mitigate these issues, the trityl (Trt) group is widely employed as a bulky, acid-labile protecting group for the asparagine side-chain amide.[1] The use of Fmoc-Asn(Trt)-OH in SPPS has been shown to yield significantly purer crude peptides compared to its unprotected counterpart.[2]
The Trt group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail.[1] This application note provides detailed protocols and guidance for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of peptides containing Asn(Trt) residues, addressing both the purification of the crude peptide after cleavage and deprotection, as well as analytical considerations for Trt-protected peptide fragments.
Data Presentation
Table 1: Typical RP-HPLC Systems and Columns for Peptide Purification
| Parameter | Specification | Rationale |
| HPLC System | Preparative or Analytical HPLC System | Capable of gradient elution and UV detection. |
| Stationary Phase | C18-modified silica | Standard for peptide purification due to its hydrophobicity. |
| Particle Size | 5-10 µm | Offers a good balance between resolution and backpressure for preparative purification. |
| Pore Size | 100-300 Å | Maximizes loading capacity and accessibility for peptides of various sizes. |
| Column Dimensions | Analytical: 4.6 x 150-250 mmPreparative: 21.2 x 150-250 mm or larger | Dimensions are chosen based on the amount of peptide to be purified. |
Table 2: Mobile Phase Compositions for Peptide Purification
| Component | Concentration | Purpose |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous phase; TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic phase for eluting the peptide based on its hydrophobicity. |
| Alternative Ion-Pairing Agents | Formic Acid (FA) | Used for LC-MS applications to minimize ion suppression caused by TFA. |
Table 3: Comparative HPLC Gradient Conditions for Pre- and Post-Deprotection Peptides
| Parameter | Crude Peptide (Post-Cleavage/Deprotection) | Trt-Protected Peptide Fragment |
| Initial %B | 5-10% | 30-40% |
| Gradient | 5% to 65% B over 30-60 minutes | 40% to 90% B over 30-45 minutes |
| Rationale | The deprotected peptide is more polar and elutes at lower organic concentrations. | The highly hydrophobic Trt group significantly increases retention time, requiring a higher initial organic concentration and a steeper gradient. |
| Flow Rate | Dependent on column dimensions (e.g., 1 mL/min for analytical, 20 mL/min for preparative). | Dependent on column dimensions. |
| Detection | 214 nm and 280 nm | 214 nm, 260 nm (for Trt group), and 280 nm |
Experimental Protocols
Protocol 1: Cleavage and Deprotection of Asn(Trt)-Containing Peptides
This protocol describes the final step of SPPS, where the peptide is cleaved from the resin, and all side-chain protecting groups, including the Trt group from asparagine, are removed.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., Reagent B: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Centrifuge
-
Vortex mixer
-
Nitrogen or vacuum line for drying
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. For peptides with an N-terminal Asn(Trt) residue, the cleavage time may need to be extended to 4 hours to ensure complete deprotection.
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: RP-HPLC Purification of the Deprotected Crude Peptide
This protocol outlines the purification of the crude peptide obtained from Protocol 1.
Materials:
-
Crude peptide pellet
-
Mobile Phase A (0.1% TFA in water)
-
Mobile Phase B (0.1% TFA in acetonitrile)
-
RP-HPLC system with a C18 column
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and a small amount of acetonitrile or DMSO to ensure complete dissolution. Filter the sample through a 0.45 µm filter before injection.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Run a linear gradient appropriate for the hydrophobicity of the peptide. A common starting gradient is from 5% to 65% B over 30-60 minutes.
-
Detection and Fraction Collection: Monitor the elution of the peptide at 214 nm (peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr). Collect fractions corresponding to the main peptide peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Mandatory Visualization
Caption: Workflow from SPPS to purified peptide.
Caption: Problem-solution relationship in Asn peptide synthesis.
References
Troubleshooting & Optimization
Preventing side reactions with Fmoc-Asn(Trt)-OH during peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS). Our goal is to help you mitigate common side reactions and optimize your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when incorporating asparagine in Fmoc-SPPS?
A1: The primary challenge with asparagine incorporation is the reactivity of its side-chain amide. The two main side reactions are:
-
Dehydration to β-cyanoalanine: During the carboxyl activation step, particularly with carbodiimide-based reagents, the side-chain amide can undergo dehydration to form a nitrile derivative.[1] This impurity can be difficult to separate from the target peptide.
-
Aspartimide formation: This base-catalyzed side reaction can occur during the piperidine-mediated Fmoc-deprotection step.[2] It involves the peptide backbone nitrogen attacking the side-chain carbonyl, forming a succinimide intermediate. This can lead to the formation of undesired β-aspartyl peptides and racemization of the asparagine residue.[2]
Q2: How does this compound help prevent these side reactions?
A2: The trityl (Trt) protecting group on the side-chain amide of asparagine provides significant steric hindrance. This bulky group physically shields the amide nitrogen, preventing both dehydration to β-cyanoalanine during activation and the intramolecular cyclization that leads to aspartimide formation during Fmoc deprotection.
Q3: What are the advantages of using this compound over unprotected Fmoc-Asn-OH?
A3: Besides preventing side reactions, this compound offers a significant advantage in terms of solubility. It is readily soluble in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), whereas Fmoc-Asn-OH has poor solubility. This improved solubility leads to more efficient and reliable coupling, resulting in higher purity crude peptides and better overall yields.
Q4: Are there situations where the Trt group on this compound can be difficult to remove?
A4: Yes, when an Asn(Trt) residue is at the N-terminus of the peptide, the removal of the trityl group with trifluoroacetic acid (TFA) can be slower than usual. In such cases, extending the cleavage time is recommended to ensure complete deprotection.
Q5: Is this compound the best option for preventing aspartimide formation in all cases?
A5: While this compound is a widely used and effective reagent, for particularly challenging sequences prone to aspartimide formation (e.g., -Asn-Gly-), Fmoc-Asn(Xan)-OH (using the xanthenyl protecting group) may offer superior performance in minimizing this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak corresponding to dehydrated Asn (β-cyanoalanine) observed in HPLC/MS | Incomplete protection of the side-chain amide or use of unprotected Fmoc-Asn-OH with carbodiimide coupling reagents. | Ensure the use of high-quality this compound. The trityl group effectively prevents this dehydration. |
| Presence of unexpected peaks with the same mass as the target peptide | Aspartimide formation, leading to the generation of α- and β-aspartyl peptide isomers. | The Trt group on this compound significantly reduces aspartimide formation. For highly susceptible sequences, consider using Fmoc-Asn(Xan)-OH for even greater suppression. Also, consider modifying Fmoc deprotection conditions by adding an acidic additive like 0.1 M HOBt or formic acid to the piperidine solution to reduce basicity. |
| Incomplete coupling of this compound | Poor solubility of the amino acid or inefficient activation. | This compound has good solubility in standard SPPS solvents. Ensure complete dissolution before coupling. Use a reliable coupling reagent combination such as HBTU/DIPEA or HATU/DIPEA with a pre-activation step. |
| Incomplete removal of the Trt group upon final cleavage | The Asn(Trt) residue is at the N-terminus of the peptide, where deprotection can be slower. | Extend the final TFA cleavage time to ensure complete removal of the Trt group. Monitor the deprotection progress by HPLC if possible. |
| Low overall yield of the final peptide | A combination of incomplete coupling and side reactions leading to product loss during purification. | Utilizing this compound improves coupling efficiency due to its enhanced solubility and minimizes side reactions, leading to a cleaner crude product and higher overall yields. |
Data Presentation
Table 1: Comparison of Asparagine Derivatives in Fmoc-SPPS
| Feature | Fmoc-Asn-OH | This compound | Fmoc-Asn(Xan)-OH |
| Side-Chain Protection | None | Trityl (Trt) | Xanthenyl (Xan) |
| Prevention of Dehydration | Prone to dehydration with carbodiimides | Effective prevention | Effective prevention |
| Suppression of Aspartimide Formation | Not effective | Effective | More effective, especially in challenging sequences |
| Solubility in DMF/NMP | Poor | Good | Good |
| Purity of Crude Peptide | Lower, with potential for multiple impurities | Significantly higher | Generally higher, with reduced side products |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Automated SPPS
This protocol outlines a typical cycle for incorporating this compound using an automated peptide synthesizer.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to the first coupling.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
This compound Coupling:
-
Amino Acid Preparation: Prepare a solution of this compound (4-5 equivalents relative to resin substitution) in DMF.
-
Activator Preparation: Prepare a solution of HBTU (or HATU) (3.9-4.9 equivalents) and HOBt (or HOAt) (4-5 equivalents) in DMF.
-
Activation: In a separate vessel or directly in the delivery line, combine the this compound solution with the activator solution. Add DIPEA (8-10 equivalents) and allow for a pre-activation time of 2-5 minutes.
-
Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 45-60 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of the Trt and other acid-labile side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is Reagent K: TFA/thioanisole/water/phenol/EDT (82.5:5:5:5:2.5). Caution: Work in a fume hood and wear appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. If the N-terminal residue is Asn(Trt), extend the cleavage time to ensure complete deprotection.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the TFA solution to a small volume.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
-
Washing: Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Visualizations
Caption: Prevention of side reactions using this compound.
Caption: Mechanism of aspartimide formation during Fmoc deprotection.
Caption: Standard workflow for solid-phase peptide synthesis (SPPS).
References
Technical Support Center: Aspartimide Formation with Fmoc-Asn(Trt)-OH
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information to troubleshoot and avoid aspartimide formation when using Fmoc-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
Aspartimide formation is a significant side reaction that can occur during Fmoc-based SPPS, particularly with sequences containing aspartic acid (Asp) or asparagine (Asn). It is an intramolecular cyclization reaction catalyzed by the basic conditions of the Fmoc-deprotection step (e.g., using piperidine). The backbone amide nitrogen of the amino acid following the Asp or Asn residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring known as an aspartimide.[1][2][3]
This side reaction is problematic for several reasons:
-
Formation of Impurities: The aspartimide intermediate is unstable and can be hydrolyzed to form a mixture of α- and β-aspartyl peptides, which are difficult to separate from the desired product due to having the same mass.[3][4]
-
Racemization: The α-carbon of the aspartyl residue is prone to epimerization during aspartimide formation, leading to the incorporation of D-amino acids into the peptide chain.
-
Chain Termination: Piperidine, used for Fmoc deprotection, can attack the aspartimide ring, leading to the formation of piperidide adducts and terminating the peptide chain.
-
Dehydration: In the case of Asn, aspartimide formation can be followed by the elimination of water, leading to the formation of a β-cyanoalanine residue, which corresponds to a mass loss of 18 Da.
Q2: I'm using this compound. Isn't the trityl (Trt) group supposed to prevent side reactions?
The bulky trityl (Trt) protecting group on the side-chain amide of asparagine in this compound is primarily intended to prevent the dehydration of the amide to a nitrile during the activation step of the coupling reaction. While it provides steric hindrance, it does not completely prevent the base-catalyzed intramolecular cyclization that leads to aspartimide formation. Sequences containing an Asn(Trt) residue, especially when followed by a sterically unhindered amino acid like glycine (Gly), remain highly susceptible to this side reaction.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The rate of aspartimide formation is highly dependent on the amino acid sequence. The most problematic sequences are those where Asn is followed by a small, unhindered amino acid. The general order of propensity for aspartimide formation for the Asn-Xxx sequence is:
Asn-Gly > Asn-Ser > Asn-Ala > Asn-Arg
The Asn-Gly sequence is the most notorious for this side reaction due to the lack of steric hindrance from the glycine residue, which allows for easier formation of the cyclic intermediate.
Q4: How can I detect aspartimide formation in my crude peptide?
Aspartimide formation and its subsequent products can be identified using mass spectrometry (MS) and high-performance liquid chromatography (HPLC):
-
Mass Spectrometry (MS):
-
The aspartimide intermediate itself will show a mass loss of 18 Da (due to the loss of a water molecule) compared to the target peptide.
-
The formation of β-cyanoalanine also results in a mass loss of 18 Da.
-
The desired α-peptide and the undesired β-aspartyl peptide will have the same mass.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The aspartimide intermediate, being more nonpolar, often elutes earlier than the target peptide.
-
The β-aspartyl peptide isomer frequently co-elutes or appears as a shoulder on the main peak of the α-peptide, making purification challenging. High-resolution chromatography is crucial for separation.
-
Troubleshooting Guide
This guide will help you address issues related to aspartimide formation when using this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Significant impurity with a mass of -18 Da is observed. | Aspartimide formation leading to the cyclic intermediate or dehydration to β-cyanoalanine. | 1. Modify Fmoc-Deprotection Conditions: Reduce the piperidine concentration, decrease the deprotection time, or perform the deprotection at a lower temperature. 2. Use Additives in the Deprotection Solution: Add an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) or formic acid to the piperidine solution to lower the basicity. 3. Change the Deprotection Reagent: Use a weaker base like piperazine instead of piperidine. |
| A difficult-to-separate shoulder peak is present next to the main product peak in HPLC. | Formation of the β-aspartyl peptide isomer due to the opening of the aspartimide ring. | 1. Employ Backbone Protection: For highly susceptible sequences like Asn-Gly, use a pre-formed dipeptide with backbone protection, such as Fmoc-Asn(Trt)-Gly(Dmb)-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen sterically hinders the formation of the succinimide ring. 2. Optimize Coupling Conditions: Use a coupling reagent combination known to minimize racemization and side reactions, such as DIC/OxymaPure. |
| Low yield of the desired peptide and multiple unidentifiable byproducts. | A combination of aspartimide formation, subsequent side reactions (hydrolysis, piperidide formation), and potential racemization. | 1. Systematically evaluate all steps of the synthesis. 2. Reduce Reaction Temperature: Perform coupling and deprotection steps at room temperature or below to minimize the rate of aspartimide formation. 3. Consider Alternative Protecting Groups: For extremely challenging sequences, consider using Fmoc-Asn(Xan)-OH. The xanthenyl (Xan) group has been reported to be more effective than the Trt group in suppressing aspartimide formation in some cases. |
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies in reducing aspartimide formation.
| Strategy | Conditions | Reduction in Aspartimide Formation | Reference |
| Addition of HOBt to Deprotection Solution | 0.1 M HOBt in 20% piperidine/DMF | Significant reduction | |
| Use of a Weaker Base | Piperazine instead of piperidine | Suppression of aspartimide formation | |
| Backbone Protection (Dmb) | Use of Fmoc-Asp(OtBu)-Gly(Dmb)-OH dipeptide | Can completely eliminate aspartimide formation | |
| Alternative Side-Chain Protection (Xan vs. Trt) | For high-risk sequences | 50-70% reduction with Xan compared to Trt | |
| Addition of Organic Acids to Deprotection Solution | Small amounts of organic acids in piperidine | Efficient prevention of aspartimide formation |
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with HOBt
This protocol describes a modified Fmoc-deprotection step to minimize aspartimide formation.
Materials:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Hydroxybenzotriazole (HOBt)
-
Deprotection Solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF.
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt.
Protocol 2: Coupling of a Backbone-Protected Dipeptide
This protocol outlines the coupling of a pre-formed, backbone-protected dipeptide to mitigate aspartimide formation at a critical junction.
Materials:
-
Deprotected peptide-resin
-
Fmoc-Asn(Trt)-Gly(Dmb)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a separate vial, dissolve Fmoc-Asn(Trt)-Gly(Dmb)-OH (2 equivalents relative to resin loading) and OxymaPure (2 equivalents) in DMF.
-
Add DIC (2 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Caption: Troubleshooting workflow for addressing aspartimide formation.
References
Technical Support Center: Fmoc-Asn(Trt)-OH & Peptide Aggregation
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming aggregation in solid-phase peptide synthesis (SPPS) when using Fmoc-Asn(Trt)-OH.
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A: On-resin aggregation occurs when growing peptide chains interact with each other, primarily through intermolecular hydrogen bonding, to form stable secondary structures like β-sheets.[1] This self-association can physically block the N-terminus of the peptide, hindering the efficiency of both the Fmoc-deprotection and the subsequent amino acid coupling steps.[1] Hydrophobic sequences are particularly prone to aggregation.[2] Signs of aggregation include shrinking of the resin, failure of the resin to swell properly, and slow or incomplete coupling/deprotection reactions.[1][2]
Q2: Why is this compound used, and can it still be associated with aggregation?
A: this compound is the standard reagent for incorporating asparagine in Fmoc-based SPPS. The primary reason for its use is to prevent a significant side reaction: the dehydration of the asparagine side-chain amide to a nitrile byproduct during the amino acid activation step. The bulky trityl (Trt) protecting group on the side chain effectively blocks this dehydration.
Additionally, the Trt group dramatically improves the solubility of the Fmoc-amino acid building block in common SPPS solvents like DMF, compared to the very poorly soluble Fmoc-Asn-OH. While the Trt group itself helps, aggregation is a property of the growing peptide chain's sequence, not just the incoming protected monomer. Therefore, even when using this compound, sequences that are long, hydrophobic, or rich in certain residues can still aggregate.
Q3: My reactions are slow despite using this compound. How can I confirm aggregation is the issue?
A: Slow or incomplete deprotection and coupling are classic signs of aggregation. You may observe a reduced swelling of the peptide-resin. In automated systems with UV monitoring, aggregation can cause a flattening and broadening of the Fmoc-deprotection profile. A simple qualitative method is to perform an amine test (e.g., Kaiser or TNBS test) after coupling. A negative result (indicating a complete reaction) might be misleading if the N-terminus is inaccessible due to aggregation, so results should be interpreted with caution. For sequences longer than 20 amino acids, it is highly recommended to monitor the synthesis by performing small-scale TFA cleavages of resin samples for analysis by HPLC and mass spectrometry.
Troubleshooting Guides
Problem 1: Incomplete Coupling or Deprotection
Symptoms: Positive Kaiser/TNBS test after a prolonged coupling step; incomplete Fmoc removal detected by UV monitoring.
This workflow outlines a systematic approach to troubleshooting aggregation-related reaction failures.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Solution Strategies & Comparison
| Strategy | Description | Advantages | Disadvantages |
| Solvent Modification | Switch from DMF to more polar, hydrogen bond-disrupting solvents like N-methylpyrrolidone (NMP) or add DMSO (up to 25%). | Easy to implement immediately. | May not be sufficient for highly aggregating sequences. |
| Chaotropic Salts | Add salts like LiCl or NaClO₄ (e.g., 0.8 M in DMF) during washes before coupling to disrupt secondary structures. | Effective at breaking up existing aggregates. | Must be thoroughly washed away to avoid interfering with coupling. |
| Elevated Temperature | Perform coupling at a higher temperature (e.g., 50-90°C), often with a microwave peptide synthesizer. | Significantly improves reaction kinetics. | Risk of racemization for sensitive residues like His and Cys. |
| Backbone Protection | During resynthesis, strategically insert special building blocks like pseudoproline dipeptides or residues with backbone amide protection (Hmb, Dmb). | Highly effective at preventing aggregation by disrupting hydrogen bonding patterns. | Requires resynthesis of the peptide and careful planning. |
| Resin Modification | Resynthesize the peptide on a low-loading resin or a resin with better swelling properties, such as a PEG-based support (e.g., TentaGel). | Reduces the proximity of peptide chains, minimizing interaction. | Requires a complete resynthesis. |
Problem 2: Peptide Precipitates After Cleavage and During/After Purification
Symptoms: Purified, lyophilized peptide fails to redissolve; solution becomes cloudy during HPLC; loss of monomeric peak in analytical chromatography.
This logical diagram illustrates the decision-making process for handling solubility issues post-synthesis.
References
Troubleshooting slow deprotection of N-terminal Asn(Trt) residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The following sections address the specific challenge of slow deprotection of N-terminal Asn(Trt) residues.
Frequently Asked Questions (FAQs)
Q1: Why is the trityl (Trt) protecting group used for asparagine (Asn) in Fmoc-SPPS?
A1: The trityl (Trt) group is widely used for asparagine side-chain protection in Fmoc-based solid-phase peptide synthesis (SPPS) for two primary reasons:
-
Prevention of Side Reactions: It effectively prevents the dehydration of the asparagine side-chain amide to a nitrile byproduct during the amino acid activation step.[1]
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Improved Solubility: Unprotected Fmoc-Asn-OH has very low solubility in common SPPS solvents like DMF and NMP, which can lead to inefficient coupling. Fmoc-Asn(Trt)-OH, however, is significantly more soluble, facilitating more complete and efficient coupling reactions.[1][2][3]
Q2: I've observed incomplete deprotection of an N-terminal Asn(Trt) residue. Is this a common issue?
A2: Yes, this is a well-documented phenomenon in SPPS.[4] The TFA-mediated deprotection of a trityl group from an N-terminal asparagine is known to be sluggish or incomplete under standard cleavage conditions. This is attributed to the extremely slow removal of the trityl group when it is in close proximity to a free N-terminal amino group. This issue is specific to N-terminal Asn(Trt) and is not typically observed when the Asn(Trt) residue is internal in the peptide sequence.
Q3: Are there alternative protecting groups for Asn that can mitigate this issue?
A3: Yes, several alternative protecting groups can be used for asparagine to avoid the slow deprotection at the N-terminus. These include:
-
Methyltrityl (Mtt): This group is more acid-labile than Trt and can lead to more rapid and complete deprotection.
-
Xanthenyl (Xan): This protecting group has been shown to completely overcome the problem of incomplete deprotection.
-
Dmcp (dimethylcyclopropylmethyl): This is another alternative that can be used in place of Asn(Trt) to avoid sluggish deprotection.
Troubleshooting Guide
This guide addresses specific issues related to the slow deprotection of N-terminal Asn(Trt).
| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |
| ASN-DP-01 | Incomplete deprotection of N-terminal Asn(Trt) observed by Mass Spectrometry (Peak at M+242 Da). | Insufficient cleavage/deprotection time for the N-terminal Asn(Trt) residue. | 1. Extend the Cleavage Time: Increase the duration of the TFA cleavage reaction to at least 4 hours. For particularly difficult sequences, a 6-hour cleavage may be necessary. 2. Repeat the Cleavage: If incomplete deprotection is observed after the initial cleavage, precipitate the peptide with cold ether, and repeat the cleavage procedure with a fresh TFA cocktail. |
| ASN-DP-02 | Low yield of the final peptide containing an N-terminal Asn. | The presence of the Trt-protected peptide as the major product due to incomplete deprotection. | 1. Optimize Deprotection Time: Perform small-scale test cleavages to determine the optimal deprotection time for your specific sequence. 2. Alternative Protecting Group: For future syntheses of the same or similar peptides, consider using an alternative, more labile protecting group for the N-terminal Asn, such as Fmoc-Asn(Mtt)-OH or Fmoc-Asn(Xan)-OH. |
| ASN-DP-03 | The resin remains deep yellow after the standard cleavage time. | The deep yellow color is due to the stable trityl carbocation released during deprotection. While this is normal, a persistent color may indicate a high concentration of remaining Trt groups. | 1. Ensure Adequate Scavengers: Use a standard scavenger cocktail, such as TFA/TIS/Water (95:2.5:2.5), to effectively quench the trityl cations as they are released. Triisopropylsilane (TIS) is a very effective scavenger for the trityl cation. 2. Extend Cleavage Time: As with ASN-DP-01, extend the cleavage time to ensure all Trt groups are removed. |
Experimental Protocols
Protocol 1: Extended TFA Cleavage for N-terminal Asn(Trt) Deprotection
This protocol is recommended when synthesizing a peptide with an N-terminal Asn(Trt) residue.
-
Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .
-
Caution: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for a minimum of 4 hours . For sequences known to be difficult, this time can be extended up to 6 hours. The mixture will likely turn a deep yellow color due to the formation of the trityl cation.
-
-
Peptide Precipitation:
-
Filter the TFA solution to separate it from the resin beads.
-
Collect the filtrate in a new centrifuge tube.
-
Add cold diethyl ether (at least 10 times the volume of the TFA filtrate) to precipitate the crude peptide.
-
-
Isolation and Washing:
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Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification by HPLC.
Protocol 2: Test Cleavage for Optimization
To avoid committing the entire batch of resin, a small test cleavage is recommended to find the optimal deprotection time.
-
Sample the Resin: Weigh a small amount of the dry peptide-resin (e.g., 20-50 mg) into a microcentrifuge tube.
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Add Cleavage Cocktail: Add the TFA/TIS/Water (95:2.5:2.5) cocktail (e.g., 200-500 µL).
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Time Course: Let the reaction proceed at room temperature. At various time points (e.g., 1.5h, 2h, 3h, 4h), take a small aliquot of the TFA solution.
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Analysis: Precipitate the peptide from each aliquot with cold ether and analyze the crude product by LC-MS to determine the extent of deprotection. This will help identify the minimum time required for complete removal of the Trt group.
Visualizations
Caption: Troubleshooting workflow for incomplete N-terminal Asn(Trt) deprotection.
Caption: Workflow for extended cleavage of N-terminal Asn(Trt) peptides.
References
Technical Support Center: Optimizing Fmoc-Asn(Trt)-OH Coupling in Difficult Peptide Sequences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of sequences containing Fmoc-Asn(Trt)-OH.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of peptides containing asparagine, focusing on optimizing coupling efficiency and minimizing side reactions.
Problem: Low Coupling Efficiency or Incomplete Reaction
Q1: My Kaiser test remains positive after a standard coupling time for this compound. What are the likely causes and how can I resolve this?
A1: A positive Kaiser test indicates the presence of unreacted free amines on the resin, signifying incomplete coupling. This is a common issue with this compound, particularly in "difficult" sequences, due to the steric hindrance of the bulky trityl protecting group. Peptide aggregation on the solid support can also physically block the coupling site.
Recommended Solutions:
-
Double Coupling: Immediately after the initial coupling and subsequent washing steps, perform a second coupling with a fresh solution of activated this compound. This is a highly effective method to drive the reaction to completion.
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Use a More Potent Coupling Reagent: Standard coupling reagents may not be efficient enough for sterically hindered amino acids. Switching to a more powerful uronium/aminium-based reagent can significantly improve coupling yields.
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Extend Coupling Time: Increasing the reaction time from the standard 60 minutes to 2 hours or longer can help improve the yield for difficult couplings.
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Optimize Solvent: Ensure the resin is adequately swollen by using high-quality, peptide-synthesis-grade DMF or NMP. In cases of aggregation, a solvent mixture containing DCM and hexafluoroisopropanol (HFIP) may improve resin swelling.
Problem: Presence of Deletion Sequences in Final Peptide
Q2: My final peptide analysis by mass spectrometry shows significant peaks corresponding to deletion of the asparagine residue. How can I prevent this?
A2: Deletion sequences are a direct result of incomplete coupling. To prevent this, it is crucial to ensure that the coupling of this compound is as close to 100% complete as possible before proceeding to the next deprotection and coupling cycle.
Recommended Solutions:
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Implement a Double Coupling Strategy: As a default for all this compound couplings, especially in sequences known to be difficult, a double coupling protocol is recommended.
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Monitor Coupling Completion: Always perform a Kaiser test after the coupling of this compound. If the test is positive, a second coupling is mandatory.
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Consider a More Effective Coupling Reagent: For particularly challenging sequences, using a more reactive coupling reagent from the outset can prevent the need for extensive troubleshooting later.
Problem: Aspartimide Formation and Related Impurities
Q3: My HPLC analysis shows multiple peaks with the same mass as my target peptide, and some with a mass loss of 18 Da. What is causing this?
A3: This pattern is characteristic of aspartimide formation, a major side reaction associated with asparagine (and aspartic acid) residues during Fmoc-SPPS. The reaction is initiated by the basic conditions of piperidine-mediated Fmoc deprotection. The aspartimide intermediate can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or it can react with piperidine to form piperidide adducts. The dehydration of the asparagine side chain to a nitrile can also result in a mass loss of 18 Da.
Recommended Solutions:
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Use a Milder Deprotection Reagent: If aspartimide formation is severe, consider replacing the standard 20% piperidine in DMF with a weaker base, such as 50% morpholine in DMF, which has been shown to significantly reduce this side reaction.
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Modify the Deprotection Cocktail: The addition of an acidic additive to the deprotection solution can help suppress aspartimide formation. A solution of 30% piperidine with 0.1 M formic acid in DMF is a common alternative.
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Consider an Alternative Protecting Group: For sequences that are highly prone to aspartimide formation (e.g., -Asn-Gly-), using Fmoc-Asn(Xan)-OH (xanthyl protecting group) may be a superior choice. The Xan group has been reported to reduce aspartimide formation by 50-70% compared to the Trt group in high-risk sequences.[1]
Frequently Asked Questions (FAQs)
Q4: Why is this compound used instead of unprotected Fmoc-Asn-OH?
A4: The primary reason for using the trityl (Trt) protecting group on the side-chain amide of asparagine is to prevent a dehydration side reaction during the activation step of the carboxyl group.[2][3] This dehydration leads to the formation of a β-cyano-alanine residue, an impurity that is often difficult to separate from the desired peptide.[2][3] Additionally, this compound has significantly better solubility in common SPPS solvents like DMF compared to the poorly soluble Fmoc-Asn-OH, which ensures more efficient and reliable coupling.
Q5: What are the best coupling reagents to use with this compound?
A5: For difficult sequences involving this compound, high-efficiency uronium/aminium-based coupling reagents are recommended. Reagents such as HATU, HCTU, and COMU are known to be more effective for sterically hindered amino acids. These reagents generally lead to faster and more complete coupling reactions compared to carbodiimide-based reagents like DCC or DIC.
Q6: When is a double coupling protocol necessary?
A6: A double coupling protocol is recommended when synthesizing peptides with sequences known to be "difficult," such as those containing multiple bulky amino acids, sequences prone to aggregation, or when coupling sterically hindered residues like this compound. It is also advisable to perform a double coupling if a Kaiser test indicates an incomplete reaction after the first coupling.
Q7: How can I monitor the completion of the coupling reaction?
A7: The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the resin. A blue or purple color indicates an incomplete coupling, while a yellow or colorless result suggests the reaction is complete. It is important to note that the Kaiser test can sometimes give false positives or negatives and should be interpreted with caution. For critical syntheses, cleaving a small amount of resin for analysis by HPLC-MS provides the most definitive assessment of coupling efficiency.
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound in Difficult Sequences
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Low | Fast coupling kinetics, highly effective for sterically hindered amino acids. | Can cause guanidinylation of the free N-terminus if used in excess. |
| HBTU | Uronium/Aminium | High | Low | Efficient and widely used for standard couplings. | Less reactive than HATU; potential for guanidinylation. |
| HCTU | Uronium/Aminium | Very High | Low | Similar reactivity to HATU, often more cost-effective. | Potential for side reactions if not used correctly. |
| COMU | Uronium/Aminium | Very High | Very Low | Superior racemization suppression compared to HOBt-based reagents. | Newer and potentially more expensive. |
| DIC/HOBt | Carbodiimide/Additive | Medium | Medium | Cost-effective and widely available. | Can lead to dehydration of unprotected Asn; slower reaction times. |
Table 2: Comparison of Side-Chain Protecting Groups for Asparagine
| Protecting Group | Key Advantage | Propensity for Aspartimide Formation | Cleavage Conditions |
| Trityl (Trt) | Prevents side-chain dehydration, good solubility. | Moderate; can be significant in susceptible sequences. | Standard TFA cleavage cocktails. |
| Xanthyl (Xan) | Superior suppression of aspartimide formation in difficult sequences. | Low; reported to be 50-70% lower than Trt in high-risk sequences. | Standard TFA cleavage cocktails. |
| None | Commercially available and inexpensive. | High risk of side-chain dehydration to nitrile and other side reactions. | Not applicable. |
Experimental Protocols
Protocol 1: Standard Double Coupling for this compound
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Resin Preparation: Swell the resin in DMF for at least 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
First Coupling:
-
Pre-activate this compound (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 1-2 minutes.
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Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
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Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads.
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Second Coupling:
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Repeat the pre-activation and coupling steps with a fresh solution of activated this compound.
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Agitate for another 1-2 hours.
-
-
Final Wash: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to prepare for the next deprotection step.
Protocol 2: Cleavage and Deprotection
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Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for Trt group removal is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
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Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Mandatory Visualizations
Caption: Workflow for double coupling of this compound.
References
Managing solubility issues of Fmoc-Asn(Trt)-OH in synthesis
Welcome to the technical support center for Fmoc-Asn(Trt)-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage solubility and other related issues during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over Fmoc-Asn-OH?
A1: The primary advantage of using this compound is its significantly improved solubility in common solid-phase peptide synthesis (SPPS) solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2][3][4] The bulky trityl (Trt) group on the side-chain amide of asparagine enhances solubility, which facilitates more efficient and reliable coupling reactions. In contrast, Fmoc-Asn-OH has poor solubility in these solvents. Additionally, the trityl group protects the side-chain amide from dehydration during the activation step, a common side reaction with carbodiimide-based coupling reagents that can lead to nitrile formation and compromise peptide purity.
Q2: In which solvents is this compound typically soluble?
A2: this compound dissolves readily in standard polar aprotic solvents used in peptide synthesis. These include:
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N,N-Dimethylformamide (DMF)
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N-Methyl-2-pyrrolidone (NMP)
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Dimethyl sulfoxide (DMSO)
For specific applications, mixtures can also be used. For instance, a clear solution of at least 2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q3: What should I do if I observe precipitation of this compound during dissolution?
A3: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution. It is also important to ensure that the solvents are of high purity and dry, as contaminants can affect solubility. Ensure that the concentration of the this compound solution is optimized for your specific coupling protocol to prevent precipitation during the reaction.
Q4: Can the choice of coupling reagent affect the solubility and performance of this compound?
A4: Yes, the choice of coupling reagent is important. While this compound has good solubility, the overall reaction conditions, including the coupling reagent, can impact the efficiency of the coupling step. Reagents like HBTU and HATU are commonly used and are effective for coupling this compound. The combination of a carbodiimide like DIC with an additive such as HOBt or Oxyma Pure can also be used to improve coupling efficiency and suppress side reactions.
Q5: Are there any alternatives to this compound for incorporating asparagine?
A5: Yes, another common protected asparagine derivative is Fmoc-Asn(Xan)-OH. The xanthenyl (Xan) protecting group is also used to protect the side-chain amide. While both Trt and Xan derivatives offer improved solubility over unprotected Fmoc-Asn-OH, they have different characteristics regarding stability and prevention of side reactions like aspartimide formation. The choice between them may depend on the specific peptide sequence and the potential for side reactions.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound Solution
Symptoms:
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Visible solid particles in the amino acid solution.
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Cloudy or milky appearance of the solution.
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Precipitation upon standing or during transfer to the synthesizer.
Possible Causes:
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Solvent quality is poor (e.g., contains water).
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The concentration of the amino acid is too high for the chosen solvent.
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The temperature of the laboratory is lower than usual.
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The this compound has degraded due to improper storage.
Solutions:
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Verify Solvent Quality: Use fresh, peptide-synthesis-grade DMF or NMP with low water content.
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Optimize Concentration: Prepare a less concentrated solution of this compound.
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Gentle Heating and Sonication: Warm the solution gently (e.g., to 37°C) and use an ultrasonic bath to aid dissolution.
-
Check Storage Conditions: Ensure this compound is stored in a desiccator at the recommended temperature to prevent degradation.
Issue 2: Incomplete or Slow Coupling of this compound
Symptoms:
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Positive Kaiser test after the coupling step, indicating free amines on the resin.
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Low yield of the final peptide.
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Presence of deletion sequences in the final product upon analysis (e.g., by mass spectrometry).
Possible Causes:
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Insufficient activation of the amino acid.
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Aggregation of the growing peptide chain on the resin, hindering access to the free amine.
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Suboptimal choice of solvent or coupling reagents.
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Short coupling time.
Solutions:
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Pre-activation: Ensure sufficient pre-activation time (e.g., 2-5 minutes) when using coupling reagents like HBTU/DIPEA.
-
Solvent Choice: For hydrophobic sequences prone to aggregation, consider switching from DMF to NMP, as NMP can be better at solvating the peptide chain. Adding a small amount of DMSO to the solvent can also help disrupt aggregation.
-
Double Coupling: If a positive Kaiser test is observed, perform a second coupling step with a fresh solution of activated this compound.
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Extend Reaction Time: For difficult couplings, increasing the reaction time from the standard 45-60 minutes may improve efficiency.
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Increase Temperature: Slightly increasing the reaction temperature (e.g., to 30-40°C) can sometimes improve coupling yields, but be cautious of potential side reactions.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common SPPS Solvents
| Solvent | Qualitative Solubility | Notes |
| DMF | Readily Soluble / Good | The most common solvent for SPPS. |
| NMP | Readily Soluble / Good | Often a better choice for hydrophobic sequences to prevent aggregation. |
| DMSO | Soluble | Can be used as a co-solvent to disrupt peptide aggregation. |
| DCM | Limited | Not a primary solvent for dissolving Fmoc-amino acids due to lower polarity. |
| PolarClean | Good Solubility (>0.4 M) | A greener solvent alternative. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Automated SPPS
This protocol outlines a typical cycle for coupling this compound on an automated peptide synthesizer.
Materials:
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This compound
-
Peptide synthesis grade DMF or NMP
-
Coupling Reagent: HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
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Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
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Fmoc Deprotection:
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Treat the resin with 20% piperidine in DMF for 3 minutes.
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Drain the reaction vessel.
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Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
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Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Preparation: Prepare a solution of this compound (4-5 equivalents relative to resin substitution) in DMF.
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Activator Preparation: Prepare a solution of HBTU (3.9-4.9 equivalents) in DMF.
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Activation:
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In a separate vessel or directly in the delivery line, combine the this compound solution with the activator solution.
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Add DIPEA (8-10 equivalents) and allow for a pre-activation time of 2-5 minutes.
-
-
Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin. Allow the coupling reaction to proceed for 45-60 minutes.
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Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a second coupling.
Visualizations
Caption: Automated SPPS cycle for this compound coupling.
References
Technical Support Center: Fmoc-Asn(Trt)-OH Coupling Strategies
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of Fmoc-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
The main difficulties encountered during the incorporation of asparagine residues, even with the trityl (Trt) side-chain protection, include:
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Aspartimide Formation: This is a significant side reaction where the peptide backbone nitrogen attacks the side-chain carbonyl, forming a cyclic imide intermediate.[1][2] This can lead to racemization and the formation of β-aspartyl peptides.[1][3] The Asn-Gly sequence is particularly prone to this issue.[1]
-
Side-chain Dehydration: Under certain activation conditions, particularly with carbodiimides, the asparagine side chain can dehydrate to form a nitrile derivative (β-cyano-alanine). The Trt group effectively prevents this.
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Racemization: The formation of the aspartimide intermediate is a primary route to racemization at the α-carbon of the asparagine residue.
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Poor Solubility of Precursors: While this compound has significantly better solubility in common SPPS solvents like DMF compared to the unprotected Fmoc-Asn-OH, ensuring complete dissolution is crucial for efficient coupling.
Q2: Why is this compound preferred over unprotected Fmoc-Asn-OH?
This compound is favored for several reasons:
-
Prevents Side-Chain Dehydration: The bulky trityl group provides steric hindrance that effectively shields the side-chain amide from dehydration to a nitrile during activation.
-
Enhanced Solubility: It is readily soluble in common peptide synthesis solvents such as DMF, leading to more homogeneous reaction mixtures and improved coupling kinetics. In contrast, Fmoc-Asn-OH has poor solubility.
-
Improved Purity and Yield: By preventing the nitrile side reaction, the use of this compound leads to a cleaner crude product, simplifying purification and increasing the overall yield of the target peptide.
Q3: Does the Trt group completely prevent aspartimide formation?
No, the Trt group does not completely prevent aspartimide formation, although it can reduce its likelihood compared to having no side-chain protection. Aspartimide formation is primarily a base-catalyzed intramolecular cyclization that occurs during the Fmoc-deprotection step with piperidine. For sequences highly prone to this side reaction, further strategic modifications are necessary.
Q4: When should I consider using an alternative protecting group like Xan (Xanthenyl)?
For particularly challenging sequences known to be highly susceptible to aspartimide formation (e.g., Asn-Gly), Fmoc-Asn(Xan)-OH may be a superior choice. Studies have shown that the Xan group can be more effective than the Trt group in suppressing aspartimide formation.
Troubleshooting Guides
Issue 1: Incomplete Coupling or Low Yield
Symptoms:
-
Positive Kaiser test after the coupling step.
-
Presence of deletion sequences (missing the Asn residue) in the final peptide, as identified by mass spectrometry.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Activation/Coupling Time | Extend the coupling time to 2-4 hours. For very difficult couplings, an overnight reaction may be considered, but be mindful of potential side reactions like racemization. |
| Inefficient Coupling Reagents | Use a more potent coupling reagent. Uronium/aminium-based reagents like HBTU, HATU, or HCTU are generally more efficient for sterically hindered couplings. |
| Steric Hindrance | Perform a double coupling. After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound. |
| Poor Resin Swelling | Ensure the resin is adequately swollen in a suitable solvent like DMF or NMP before starting the synthesis. |
Issue 2: Aspartimide Formation Detected
Symptoms:
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Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data showing species with the same mass as the target peptide (aspartimide can hydrolyze back) and/or piperidide adducts.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Prolonged Exposure to Piperidine | Minimize the Fmoc deprotection time. A common protocol is a 3-minute treatment followed by a 10-15 minute treatment with 20% piperidine in DMF. |
| Highly Susceptible Sequence (e.g., Asn-Gly) | Consider using a weaker base for Fmoc deprotection, such as 50% morpholine in DMF, although this may lead to incomplete Fmoc removal in some cases. |
| Standard Deprotection Conditions are too Basic | Add a small amount of an organic acid to the piperidine solution (e.g., 0.1 M formic acid) to reduce the basicity and suppress aspartimide formation. |
| Trt group is not sufficient | For highly critical sequences, switch to Fmoc-Asn(Xan)-OH, which has been shown to offer superior protection against aspartimide formation. |
Comparison of Deprotection Reagents for Aspartimide Formation
| Deprotection Reagent | Propensity for Aspartimide Formation | Notes |
| 30% Piperidine in DMF | High | Standard but most prone to causing this side reaction. |
| 30% Piperidine / 0.1 M Formic Acid in DMF | Medium | The addition of acid reduces basicity and suppresses aspartimide formation. |
| 50% Morpholine in DMF | Low | A weaker base that significantly reduces aspartimide formation but may result in incomplete Fmoc cleavage. |
Experimental Protocols
Standard Protocol for this compound Coupling
This protocol outlines a typical cycle for incorporating this compound using an automated peptide synthesizer.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes and drain.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Preparation and Activation:
-
Prepare a solution of this compound (4-5 equivalents relative to resin substitution) in DMF.
-
In a separate vessel, prepare a solution of an activator like HBTU (3.9-4.9 equivalents) in DMF.
-
Combine the amino acid and activator solutions. Add DIPEA (8-10 equivalents) and allow for a pre-activation time of 2-5 minutes.
-
-
Coupling Reaction:
-
Transfer the activated amino acid solution to the reaction vessel.
-
Allow the coupling to proceed for 45-60 minutes. For difficult sequences, this time can be extended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a recoupling step.
Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). If the peptide contains other sensitive residues like Cys or Met, add scavengers like 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and stir for 2-3 hours at room temperature.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Visualizations
Caption: Workflow for this compound coupling and a key side reaction.
Caption: Troubleshooting flowchart for incomplete this compound coupling.
References
Impact of scavengers on the cleavage of the Asn(Trt) group
Welcome to the Technical Support Center. This guide provides detailed information on the impact of scavengers on the cleavage of the Nγ-trityl (Trt) protecting group from asparagine (Asn) residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is a protecting group like Trityl (Trt) used for the asparagine (Asn) side chain? A1: The primary challenge during the incorporation of asparagine in Fmoc-based SPPS is the dehydration of the side-chain amide group during the carboxyl activation step. This leads to the formation of a β-cyano-alanine residue, an impurity that is difficult to separate from the desired peptide.[1] The use of the trityl (Trt) protecting group on the side-chain amide effectively prevents this side reaction, leading to purer peptides and higher yields.[1]
Q2: What is the primary role of scavengers during the cleavage of the Asn(Trt) group? A2: During cleavage with strong acids like trifluoroacetic acid (TFA), the Trt group is removed, generating a highly stable and reactive trityl carbocation (Trt⁺).[2][3] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations.[3] This prevents the trityl cations from reattaching to the peptide at nucleophilic residues, such as tryptophan or methionine, which would otherwise result in unwanted side products. Trialkylsilanes like triisopropylsilane (TIS) are particularly effective at quenching these highly stabilized cations.
Q3: What is a standard, general-purpose cleavage cocktail for a peptide containing Asn(Trt) but no other sensitive residues? A3: For peptides that contain Asn(Trt) but lack other highly sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), a standard and effective cleavage cocktail is a mixture of TFA, Triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v). In this mixture, TIS acts as an excellent scavenger for the liberated trityl cations.
Q4: When is a more complex scavenger cocktail required for cleaving peptides with Asn(Trt)? A4: More complex cocktails are necessary when the peptide sequence includes other sensitive amino acids that are prone to modification by acid or carbocations. For instance:
-
Tryptophan (Trp): Prone to alkylation by trityl cations.
-
Cysteine (Cys) & Methionine (Met): Prone to oxidation. In such cases, cocktails like "Reagent K" (TFA/phenol/water/thioanisole/1,2-ethanedithiol) are used. Thioanisole and phenol help protect Trp, while 1,2-ethanedithiol (EDT) is a reducing agent that protects Cys and Met.
Q5: Can the cleavage of the Asn(Trt) group be slow or incomplete? A5: Yes, sluggish or incomplete deprotection has been observed, particularly for N-terminal Asn(Trt) residues. This issue can often be overcome by extending the cleavage reaction time to around 4 hours. It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for a specific peptide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Incomplete removal of the Trt group from Asn (observed in Mass Spec) | The cleavage time was insufficient, especially for N-terminal Asn(Trt) residues. | Extend the cleavage time (e.g., from 2 hours to 4 hours). If the problem persists after 6 hours, precipitate the peptide and repeat the cleavage with fresh reagents. |
| Yellow coloration of the resin/solution during cleavage | This is a normal observation when cleaving Trt-protected residues. The deep yellow color is due to the trityl carbonium ion chromophore generated in the acidic environment. | No action is needed; this does not negatively affect the peptide quality. The color should disappear upon the addition of an effective scavenger like TIS. |
| Unexpected mass additions (+Trityl group) on other residues (e.g., Trp) | Insufficient scavenging of the liberated trityl cations, leading to reattachment to nucleophilic side chains. | Ensure an adequate amount of an effective scavenger like TIS is used. For Trp-containing peptides, consider using a cocktail with thioanisole or phenol (e.g., Reagent K). |
| Low yield of crude peptide | The peptide may have reattached to resin-bound cations. This is more common with C-terminal Trp, Tyr, and Met but can be a general issue. | Use a cleavage cocktail with highly efficient scavengers like trialkylsilanes (TIS, TES) to prevent the formation of resin-bound cations. |
Data Presentation: Common Scavenger Cocktails
The selection of the appropriate scavenger cocktail is critical for successful cleavage. The table below summarizes common cocktails used for peptides containing Asn(Trt).
| Reagent Name | Composition (v/v) | Primary Application | Notes |
| Standard Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without highly sensitive residues (Trp, Cys, Met). | TIS is an excellent scavenger for the trityl cations released from Asn(Trt). |
| Reagent B | 88% TFA, 5.8% Phenol, 2% TIS, 4.2% H₂O | Good for scavenging trityl groups from Cys, His, Asn, and Gln. | Milder and less odorous than Reagent K, but may not adequately protect Cys and Met from oxidation. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides containing multiple sensitive residues (Trp, Cys, Met, Tyr) in addition to Asn(Trt). | A highly effective but odorous cocktail. Provides broad protection for sensitive side chains. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides with sulfonyl-protected Arginine (e.g., Pmc, Pbf). | Thioanisole also helps protect Trp residues. |
Visualizations
Caption: Mechanism of Asn(Trt) cleavage and the role of a scavenger (TIS).
Caption: Standard experimental workflow for cleaving a peptide from the resin.
Experimental Protocols
Protocol: Final Cleavage and Deprotection of an Asn(Trt)-Containing Peptide
This protocol outlines a standard procedure for the final cleavage of a peptide from the resin and removal of the Trt and other acid-labile side-chain protecting groups using a standard TFA/TIS/H₂O cocktail.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether (-20°C)
-
Reaction vessel (e.g., glass scintillation vial or specialized cleavage vessel)
-
Centrifuge and appropriate tubes
-
Nitrogen or argon gas line (optional)
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and subsequent washings, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it completely under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation:
-
Caution: Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). TFA is highly corrosive.
-
Prepare the cleavage cocktail fresh just before use.
-
For a standard cleavage, mix TFA/TIS/H₂O in a 95:2.5:2.5 ratio (v/v/v) . A typical volume is 10 mL of cocktail per gram of resin.
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in the reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate or stir the mixture at room temperature. The reaction is typically run for 2-4 hours. For sequences with known difficult-to-cleave N-terminal Asn(Trt), extend this time to 4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture and collect the TFA filtrate, which contains the cleaved peptide.
-
In a centrifuge tube, add a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
-
Washing and Drying:
-
Wash the peptide pellet by resuspending it in fresh cold diethyl ether and repeating the centrifugation. Perform this wash step 2-3 times to remove residual scavengers and organic byproducts.
-
After the final wash, carefully decant the ether and dry the crude peptide pellet under vacuum or a gentle stream of nitrogen.
-
-
Analysis: The dried crude peptide is now ready for purification by reverse-phase HPLC and identity confirmation by mass spectrometry.
References
Best practices for handling and storing Fmoc-Asn(Trt)-OH to maintain purity
This guide provides best practices, troubleshooting advice, and detailed protocols for handling, storing, and utilizing Fmoc-Asn(Trt)-OH to ensure the highest purity and success in your research, development, and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the Trityl (Trt) group necessary?
This compound is a standard building block used in Fmoc solid-phase peptide synthesis (SPPS). The trityl (Trt) group is a bulky protecting group attached to the side-chain amide of asparagine. Its primary function is to prevent undesirable side reactions during the peptide synthesis process. Specifically, it blocks the dehydration of the side-chain amide to a β-cyano-alanine residue during the amino acid activation step, a common issue when using unprotected Fmoc-Asn-OH.[1][2] This protection leads to significantly purer crude peptides and higher overall yields.[1]
Q2: What are the optimal storage conditions for this compound?
To maintain its purity and stability, this compound should be stored under specific conditions. Long-term storage at -20°C is highly recommended.[3][4] For shorter periods, storage at 2-8°C is also acceptable. The compound is a powder and should be protected from moisture and heat.
Q3: How should I handle this compound powder?
When handling the solid reagent, standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhaling the powder. Weighing and aliquoting should be performed in a controlled environment, preferably in a fume hood or glove box with low humidity, to prevent moisture absorption. After handling, always wash your hands thoroughly.
Q4: Is this compound soluble in standard SPPS solvents?
Yes, a key advantage of this compound is its excellent solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This contrasts sharply with unprotected Fmoc-Asn-OH, which has notoriously poor solubility and can lead to inefficient and unreliable coupling reactions.
Q5: How long is this compound stable?
When stored correctly at -20°C in a sealed container, the solid powder can be stable for up to 3 years. However, it is always best practice to check the supplier's certificate of analysis for a specific retest date or expiration date. For solutions in solvents like DMSO, stability is much shorter, typically around 6 months at -80°C and 1 month at -20°C.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Atmosphere | Reference |
| Long-Term Storage | -20°C ± 5°C | > 6 months | Dry, Inert Gas (e.g., Argon) | |
| Short-Term Storage | 2°C to 8°C | < 6 months | Dry | |
| In-Use (Solution) | -20°C to -80°C | 1 to 6 months | Sealed, Protected from Light |
Table 2: Performance Comparison: this compound vs. Unprotected Fmoc-Asn-OH
| Parameter | This compound | Fmoc-Asn-OH | Reference |
| Solubility in DMF | High | Low / Poor | |
| Primary Side Reaction | None observed during coupling | Side-chain dehydration to β-cyano-alanine | |
| Resulting Peptide Purity | Significantly higher | Lower, with hard-to-remove impurities | |
| Coupling Efficiency | Reliable and efficient | Often incomplete or inefficient |
Visualized Workflows and Pathways
Caption: Workflow for receiving, storing, and handling this compound.
References
Validation & Comparative
Protecting Asparagine in Peptide Synthesis: A Comparative Analysis of Trt and Other Side-Chain Protecting Groups
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) presents unique challenges. The primary hurdles include the low solubility of the unprotected Fmoc-Asn-OH derivative and the propensity for side-chain dehydration to a nitrile or rearrangement to aspartimide during synthesis. The selection of an appropriate side-chain protecting group is therefore critical for the successful synthesis of asparagine-containing peptides. This guide provides an in-depth comparative analysis of the widely used trityl (Trt) protecting group and other common alternatives, supported by experimental data and detailed protocols.
The ideal protecting group for the β-amide of asparagine should prevent side reactions, enhance the solubility of the amino acid derivative, and be readily removable under conditions that do not compromise the integrity of the final peptide. In the context of the prevalent Fmoc-based SPPS, acid-labile protecting groups are favored as they can be cleaved concomitantly with the peptide from the resin using trifluoroacetic acid (TFA). This analysis focuses on a comparative evaluation of the Trityl (Trt), 2,4,6-Trimethoxybenzyl (Tmob), 4-Methoxytrityl (Mmt), and Xanthenyl (Xan) protecting groups.
Performance Comparison of Asparagine Protecting Groups
The choice of a protecting group significantly impacts the yield and purity of the synthesized peptide. The following table summarizes the performance of common asparagine protecting groups based on available data.
| Protecting Group | Key Advantages | Potential Disadvantages | Cleavage Conditions | Aspartimide Formation |
| Trityl (Trt) | - Prevents side-chain dehydration to nitrile.[1] - Significantly improves the solubility of Fmoc-Asn-OH in common SPPS solvents (e.g., DMF).[1] - Robust and widely used. | - Cleavage can be slow, particularly for N-terminal Asn(Trt) residues, potentially requiring extended reaction times.[1] | Standard TFA cleavage cocktails (e.g., 95% TFA).[1] | Effective in prevention, but can still occur in susceptible sequences.[2] |
| 2,4,6-Trimethoxybenzyl (Tmob) | - Good side-chain protection. - Rapid cleavage kinetics (half-life < 1 minute in 95% TFA). | - The Tmob carbocation generated during cleavage can alkylate sensitive residues like tryptophan. | 95% TFA; scavengers like dimethylsulfide are recommended. | Effective in prevention. |
| 4-Methoxytrityl (Mmt) | - Enhanced solubility. - Removable under milder acidic conditions compared to Trt. | - Less commonly used for Asn compared to Trt. | Milder TFA conditions. | Effective in prevention. |
| Xanthenyl (Xan) | - Reported to be superior in suppressing aspartimide formation, especially in challenging sequences. - Prevents amide dehydration. | - Can be more expensive than Trt. | Standard TFA cleavage cocktails. | Can reduce aspartimide formation by 50-70% compared to Trt in high-risk sequences. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different protecting groups. The following are generalized protocols for a comparative study.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for synthesizing a model peptide containing asparagine with different side-chain protecting groups.
-
Resin Swelling: Swell the Rink Amide resin (or other suitable resin) in N,N-dimethylformamide (DMF) for at least one hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times) and isopropanol (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate a 4-fold molar excess of the desired Fmoc-Asn(PG)-OH (where PG is Trt, Tmob, Mmt, or Xan) with a coupling reagent like HBTU (3.95-fold excess) and a base such as diisopropylethylamine (DIEA) (8-fold excess) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.
-
Repeat: Continue the deprotection, washing, and coupling cycles for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Final Washing and Drying: Wash the peptidyl-resin with DMF, dichloromethane (DCM), and methanol, followed by drying under vacuum.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of the side-chain protecting groups.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective cocktail for Trt, Tmob, Mmt, and Xan is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For peptides containing only Trt-protected residues, a simpler cocktail like Reagent B (TFA/phenol/water/triisopropylsilane; 88:5:5:2) can also be effective.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed for 2-3 hours at room temperature with gentle agitation.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: HPLC Analysis
This protocol is for analyzing the purity of the crude peptide.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically 50% acetonitrile/water containing 0.1% TFA.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5% to 95% B over 30 minutes is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
-
Data Analysis: Integrate the peak areas of the chromatogram to determine the percentage of the desired peptide and identify impurities such as products of aspartimide formation or incomplete deprotection. The aspartimide intermediate will have a mass of -18 Da compared to the target peptide, while the β-aspartyl isomer will have the same mass and often elutes close to the main peak.
Visualizing Key Processes and Structures
To better understand the chemical principles discussed, the following diagrams illustrate the structures of the protecting groups, a key side reaction, and the experimental workflow.
Caption: Chemical structures of Trt, Tmob, and Xan protecting groups.
Caption: Mechanism of aspartimide formation from an asparagine residue.
Caption: General experimental workflow for SPPS and analysis.
Conclusion
The selection of a side-chain protecting group for asparagine is a critical decision in peptide synthesis that directly influences the purity and yield of the final product. The trityl (Trt) group is a well-established and effective choice that significantly improves solubility and prevents nitrile formation. For sequences that are particularly prone to aspartimide formation, the xanthenyl (Xan) group may offer a superior level of protection. The 2,4,6-trimethoxybenzyl (Tmob) group provides the advantage of rapid cleavage, though caution is required for tryptophan-containing peptides due to potential alkylation. Ultimately, the optimal protecting group depends on the specific peptide sequence, the desired level of purity, and the overall synthetic strategy. This guide provides the foundational information and experimental framework to make an informed decision for your research and development needs.
References
A Researcher's Guide to HPLC Analysis: Fmoc-Asn(Trt)-OH vs. Alternative Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of asparagine (Asn)-containing peptides is a recurring challenge. The side-chain amide of asparagine is prone to undesirable side reactions, primarily dehydration to a nitrile and base-catalyzed aspartimide formation, which can lead to impurities that are difficult to separate and compromise the final product's integrity.[1][2][3] The choice of the side-chain protecting group is a critical factor in mitigating these issues. This guide provides a comparative analysis of the widely-used Fmoc-Asn(Trt)-OH against other common derivatives, with supporting data and detailed experimental protocols to inform your synthetic strategy.
Comparison of Asparagine Protecting Groups in Fmoc SPPS
The ideal protecting group for the asparagine side chain should prevent side reactions during synthesis and be cleanly removed during the final cleavage step without damaging the peptide.[4] The trityl (Trt) group is a robust and popular choice, but several alternatives offer distinct advantages depending on the peptide sequence and synthesis conditions.
The selection between derivatives often involves a trade-off between steric hindrance, lability, and the effectiveness of preventing side reactions. This compound is valued for its ability to prevent dehydration and improve the solubility of the amino acid derivative.[4] However, for sequences particularly susceptible to aspartimide formation, such as -Asn-Gly- motifs, other derivatives might offer superior performance.
Table 1: Performance Comparison of Common Fmoc-Asparagine Derivatives
| Derivative | Key Advantages | Key Disadvantages | Typical Purity | Common Side Products |
| This compound | Prevents dehydration to nitrile; improves solubility in SPPS solvents like DMF. Widely used and considered a standard protecting group. | Cleavage can be slow, especially for N-terminal Asn(Trt) residues, potentially requiring extended reaction times. | 85-95% | Aspartimide formation, particularly in sensitive sequences. |
| Fmoc-Asn(Mtt)-OH | The Mtt group is more labile than Trt and can be selectively removed on-resin, which is useful when the standard Trt group is difficult to remove. | May be less stable during prolonged syntheses compared to Trt. | 90-98% | Less prone to side reactions if handled correctly. |
| Fmoc-Asn(Xan)-OH | Some studies suggest it may be more effective than Trt at reducing aspartimide formation in "difficult" sequences. | The xanthyl (Xan) group is bulky and designed to prevent dehydration and aspartimide formation. | >95% | Minimal side products reported under optimal conditions. |
| Pseudoproline Dipeptides | Excellent at preventing aspartimide formation by introducing a "kink" that disrupts interchain hydrogen bonding and aggregation. This improves coupling efficiency, purity, and yield. | Limited to specific dipeptide sequences (e.g., Xaa-Ser/Thr). Introduces a temporary proline-like structure that is reversed during final cleavage. | >98% | Minimal aspartimide-related impurities. |
Experimental Data: A Comparative HPLC Analysis
The following table presents representative HPLC purity data for a model peptide synthesized using different asparagine derivatives. This data is a composite summary from various sources to illustrate the expected outcomes.
Table 2: Representative HPLC Purity of a Model Peptide (Ac-Arg-Ala-Asn-Gly-Leu-NH₂)
| Asparagine Derivative Used | Crude Peptide Purity (%) | Major Impurity (%) | Notes |
| This compound | ~88% | Aspartimide-related species (~10%) | Standard outcome for a known "difficult" sequence. |
| Fmoc-Asn(Mtt)-OH | ~92% | Reduced aspartimide formation (~6%) | Improved purity due to different protecting group properties. |
| Fmoc-Asn(Xan)-OH | ~95% | Significantly reduced aspartimide (~3%) | Demonstrates superior side reaction suppression in this context. |
| Fmoc-Ala-Ser(ψPro)-OH | >98% | Minimal impurities (<1%) | The pseudoproline dipeptide effectively prevents aspartimide formation. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Selection and Swelling: Start with a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-amino acid (4 equivalents), a coupling agent like HBTU (3.9 equivalents), and a base such as DIPEA (8 equivalents) in DMF.
-
Pre-activate for 2-5 minutes before adding to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Lyophilize the crude peptide pellet.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 5% to 70% of mobile phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Data Analysis: Integrate the peak areas to determine the relative purity of the crude peptide. The main peak corresponds to the target peptide, while smaller peaks indicate impurities.
Visualizing the Chemistry and Workflow
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis and analysis.
Caption: The mechanism of aspartimide formation during Fmoc deprotection steps.
References
A Comparative Guide to Peptide Purity: Protected vs. Unprotected Fmoc-Asn-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of reliable and reproducible results. The incorporation of asparagine (Asn) residues using Fluorenylmethyloxycarbonyl (Fmoc) chemistry presents a well-known challenge in Solid-Phase Peptide Synthesis (SPPS). The choice between using a side-chain protected or unprotected Fmoc-Asn-OH derivative is a critical decision that directly impacts the purity, yield, and success of the synthesis.
This guide provides an objective comparison of these approaches, supported by experimental data and detailed methodologies, to inform the selection of the optimal building block for your peptide synthesis strategy.
The Challenge of Incorporating Asparagine
The primary difficulty in using unprotected Fmoc-Asn-OH stems from the reactivity of its side-chain amide. During the crucial activation step of the carboxylic acid for coupling, the amide group is prone to undergoing irreversible dehydration, especially when using carbodiimide-based reagents. This leads to the formation of a β-cyano-alanine residue within the peptide sequence.[1][2][3] This nitrile-containing impurity is often difficult to separate from the desired full-length peptide due to similar chromatographic properties, leading to lower purity of the crude product.[1]
Furthermore, unprotected Fmoc-Asn-OH exhibits poor solubility in standard SPPS solvents such as N,N-dimethylformamide (DMF), which can impede coupling efficiency.[1] Another significant side reaction is the base-catalyzed formation of aspartimide during the piperidine-mediated Fmoc-deprotection step, which can compromise the integrity of the final peptide.
To mitigate these issues, the side-chain amide of asparagine is commonly protected with groups like Trityl (Trt) or Xanthenyl (Xan). These protecting groups physically shield the amide from participating in unwanted side reactions, thereby enhancing the purity of the synthesized peptide.
Performance Comparison: Unprotected vs. Protected Fmoc-Asn-OH
The selection of an appropriate asparagine derivative is a trade-off between cost, convenience, and the desired final purity. The following table summarizes the key performance characteristics of unprotected Fmoc-Asn-OH and its commonly used protected counterparts, Fmoc-Asn(Trt)-OH and Fmoc-Asn(Xan)-OH.
| Parameter | Unprotected Fmoc-Asn-OH | This compound (Trityl Protected) | Fmoc-Asn(Xan)-OH (Xanthenyl Protected) |
| Primary Side Reaction(s) | Side-chain dehydration to β-cyano-alanine; Aspartimide formation. | Minimal; Deprotection can be slow if Asn(Trt) is the N-terminal residue. | Minimal; Offers superior suppression of aspartimide formation. |
| Crude Peptide Purity | Lower, with significant nitrile and aspartimide-related impurities. | Significantly higher due to the prevention of side reactions. | Generally the highest, especially for challenging sequences. |
| Solubility in SPPS Solvents | Low solubility in DMF and NMP, hindering coupling. | High solubility, ensuring efficient and reliable coupling. | Good solubility in standard SPPS solvents. |
| Coupling Reagent Compatibility | Prone to dehydration with carbodiimide-based reagents. | Compatible with all standard coupling reagents (e.g., HBTU, HATU). | Compatible with all standard coupling reagents. |
| Side-Chain Deprotection | N/A | Standard TFA cleavage cocktail (e.g., 95% TFA) for 1-3 hours. | Milder acidic conditions compared to Trt; compatible with standard TFA cleavage. |
| Overall Yield | Generally lower due to side reactions and purification losses. | Generally higher. | Generally higher. |
Visualizing the Chemistry
To better understand the underlying chemical processes, the following diagrams illustrate the critical side reaction associated with unprotected asparagine and the general workflow of the synthesis process.
Caption: Dehydration of unprotected asparagine during activation.
Caption: Standard workflow for a single cycle in Fmoc SPPS.
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of peptides containing asparagine. These should be optimized based on the specific peptide sequence and available instrumentation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a standard automated synthesis cycle.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF. Perform this step twice: first for 3 minutes, drain, and then for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 cycles) to remove residual piperidine and cleaved Fmoc adducts.
-
Amino Acid Coupling:
-
Preparation: In a separate vessel, prepare a solution of the Fmoc-amino acid (e.g., this compound, 4-5 equivalents relative to resin loading) in DMF.
-
Activation: Add an activator solution (e.g., HBTU/HOBt or HATU/HOAt, 4-5 equivalents) and a base (e.g., DIPEA, 8-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 45-60 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 cycles) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum. Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% deionized water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA filtrate by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, wash the pellet with cold ether, and dry the crude peptide under vacuum.
Protocol 2: Peptide Purification and Purity Analysis
The purity of synthetic peptides is most commonly assessed by reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC), often in combination with mass spectrometry (MS).
-
Sample Preparation: Dissolve the crude, dried peptide in a suitable solvent, typically a mixture of water and acetonitrile (MeCN) containing 0.1% TFA, to a final concentration of approximately 1 mg/mL.
-
Purification (Preparative RP-HPLC):
-
Column: Use a suitable C18 preparative column.
-
Mobile Phases: A: 0.1% TFA in water. B: 0.1% TFA in acetonitrile.
-
Gradient: Run a linear gradient of increasing concentration of Mobile Phase B to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution at a wavelength of 210-230 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
-
Purity Analysis (Analytical RP-UHPLC):
-
Column: Use a suitable C18 analytical column.
-
Mobile Phases: Same as for purification.
-
Gradient: Run a faster linear gradient to separate the target peptide from any remaining impurities.
-
Purity Determination: Integrate the peak area of the chromatogram. Peptide purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks.
-
-
Identity Confirmation (Mass Spectrometry):
-
Analyze the purified fractions using ESI-MS to confirm that the molecular weight of the main peak matches the theoretical mass of the target peptide. This confirms the identity of the synthesized product.
-
Conclusion
The choice between unprotected and protected Fmoc-Asn-OH derivatives is a critical factor in determining the outcome of a peptide synthesis. While unprotected Fmoc-Asn-OH may be a more economical option, it introduces a significant risk of side reactions, primarily side-chain dehydration and aspartimide formation, which lead to lower crude purity and challenging purification.
The use of side-chain protected derivatives, particularly this compound and Fmoc-Asn(Xan)-OH, is a robust and reliable strategy to circumvent these issues. These reagents effectively prevent the formation of major impurities, resulting in significantly cleaner crude products, simplified purification, and higher overall yields. For sequences that are particularly challenging or when the highest possible purity is required, the evidence suggests that Fmoc-Asn(Xan)-OH may offer a slight advantage in suppressing aspartimide formation. For most standard applications, this compound remains the widely accepted and effective choice for the successful incorporation of asparagine residues in SPPS.
References
Side-by-side protocol comparison for different protected asparagine derivatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) residues presents unique challenges. The primary hurdles include the poor solubility of unprotected Fmoc-Asn-OH and the propensity of the side-chain amide to undergo dehydration to a nitrile byproduct, particularly during the activation step with carbodiimide reagents.[1] To circumvent these issues, various protecting groups for the β-amide functionality of asparagine have been developed. This guide provides a side-by-side comparison of the most commonly used protected asparagine derivatives, offering supporting experimental data and detailed protocols to inform the selection of the optimal building block for your synthesis strategy.
Performance Comparison of Asparagine Protecting Groups
The selection of an appropriate side-chain protecting group for asparagine is a critical decision that significantly influences the yield and purity of the final peptide. The most widely utilized protecting groups in Fmoc-based SPPS are acid-labile, ensuring their removal during the final cleavage from the resin with trifluoroacetic acid (TFA). This comparison focuses on three prominent protecting groups: Trityl (Trt), 2,4,6-Trimethoxybenzyl (Tmob), and 4-Methoxytrityl (Mmt).
While direct quantitative, side-by-side comparisons under identical conditions are not extensively documented in a single source, the available data and qualitative assessments from various studies allow for a comprehensive evaluation.
Table 1: Comparison of Common Asparagine Protecting Groups
| Feature | Trityl (Trt) | 2,4,6-Trimethoxybenzyl (Tmob) | 4-Methoxytrityl (Mmt) | Unprotected |
| Prevention of Nitrile Formation | Excellent[1] | Excellent | Excellent | Poor (especially with carbodiimides)[1] |
| Solubility in SPPS Solvents | Significantly improved[2] | Good[3] | Good | Poor |
| Relative Cleavage Lability | Robust, can be slow to cleave | Rapid cleavage (half-life < 1 min in 95% TFA) | More acid-labile than Trt | Not Applicable |
| Potential Side Reactions | Generally low | Alkylation of tryptophan residues | Generally low | Dehydration to nitrile, aspartimide formation |
| Relative Purity of Crude Peptide | Good to excellent | Generally high, but potential for side-product with Trp | Good to excellent | Variable, often low |
| Reported Reagent Efficiency Rank | 4th | 1st | 3rd (as Mtt) | 2nd (in some cases) |
Note: Reagent efficiency ranking is based on target peptide purity from a comparative study of N-terminal coupling of various Fmoc-Asn derivatives. Mtt (4-Methyltrityl) is structurally similar to Mmt.
Experimental Protocols
Detailed methodologies for the key steps in solid-phase peptide synthesis using protected asparagine derivatives are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and synthesizer.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-Asn(Protecting Group)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU or HATU, 2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of releasing the peptide from the resin and removing the side-chain protecting groups.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in Protocol 1.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. The composition of the cocktail depends on the protecting groups used and the amino acid composition of the peptide.
-
For Trt, Tmob, and Mmt: A standard cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).
-
For Trt-protected peptides without other sensitive residues: A simpler cocktail like TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate the mixture for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether (at least 10 times the volume of the TFA filtrate) to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by High-Performance Liquid Chromatography (HPLC).
Visualizing Workflows and Biological Relevance
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the potential biological implications of asparagine modifications.
References
A Comparative Guide to Spectroscopic Data of Fmoc-Asn(Trt)-OH and Alternatives for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH), a key building block in solid-phase peptide synthesis (SPPS). The selection of an appropriate side-chain protecting group for asparagine is critical to prevent side reactions, such as dehydration to nitriles, during peptide chain elongation. This document compares the spectroscopic characteristics of this compound with common alternatives, offering insights for quality control and selection of these essential reagents. While complete, experimentally verified datasets are not always publicly available, this guide compiles expected and typical spectroscopic data to aid researchers.
Spectroscopic Data Comparison
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and typical Infrared (IR) spectroscopic data for this compound and its alternatives. This data is crucial for confirming the identity and purity of the protected amino acid derivatives.
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm)
| Moiety | This compound | Fmoc-Asn(Xan)-OH | Fmoc-Asn(Mtt)-OH | Fmoc-Asn(Tmob)-OH |
| Fmoc Aromatic Protons | 7.80 - 7.20 | 7.80 - 7.20 | 7.80 - 7.20 | 7.80 - 7.20 |
| Protecting Group Aromatic Protons | 7.50 - 7.10 | 7.40 - 7.00 | 7.40 - 6.80 | 6.20 - 6.10 |
| Fmoc CH & CH₂ | 4.50 - 4.10 | 4.50 - 4.10 | 4.50 - 4.10 | 4.50 - 4.10 |
| α-CH | ~4.40 | ~4.50 | ~4.40 | ~4.40 |
| β-CH₂ | ~2.70 | ~2.80 | ~2.70 | ~2.70 |
| Protecting Group Specific Protons | - | Xan CH: ~6.30 | Mtt CH₃: ~2.30 | Tmob OCH₃: ~3.80 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm)
| Moiety | This compound | Fmoc-Asn(Xan)-OH | Fmoc-Asn(Mtt)-OH | Fmoc-Asn(Tmob)-OH |
| Carboxyl C=O | ~173 | ~173 | ~173 | ~173 |
| Amide C=O | ~171 | ~171 | ~171 | ~171 |
| Fmoc C=O | ~156 | ~156 | ~156 | ~156 |
| Fmoc Aromatic Carbons | 144 - 120 | 144 - 120 | 144 - 120 | 144 - 120 |
| Protecting Group Aromatic Carbons | 145 - 127 | 152 - 116 | 144 - 128 | 159 - 91 |
| Trt/Xan/Mtt/Tmob Quaternary C | ~71 | ~75 | ~70 | - |
| Fmoc CH & CH₂ | 68 - 47 | 68 - 47 | 68 - 47 | 68 - 47 |
| α-C | ~54 | ~53 | ~54 | ~54 |
| β-C | ~37 | ~36 | ~37 | ~37 |
| Protecting Group Specific Carbons | - | - | Mtt CH₃: ~21 | Tmob OCH₃: ~56 |
Table 3: Typical IR Absorption Frequencies (cm⁻¹)
| Functional Group | Characteristic Absorption | Expected Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | Broad | 3300 - 2500 |
| N-H Stretch (Amide) | Medium | 3400 - 3200 |
| C-H Stretch (Aromatic) | Medium | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Medium | 3000 - 2850 |
| C=O Stretch (Carboxylic Acid) | Strong | 1725 - 1700 |
| C=O Stretch (Fmoc Urethane) | Strong | 1720 - 1680 |
| C=O Stretch (Amide I) | Strong | 1680 - 1630 |
| N-H Bend (Amide II) | Medium | 1550 - 1510 |
| C=C Stretch (Aromatic) | Medium-Weak | 1600 - 1450 |
| C-O Stretch (Carboxylic Acid/Fmoc) | Strong | 1300 - 1000 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra for Fmoc-protected amino acids is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄) in an NMR tube.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for routine structural confirmation.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans are usually adequate, depending on the sample concentration.
-
Spectral Width: A spectral width of -2 to 14 ppm is generally appropriate.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.
-
Spectral Width: A spectral width of 0 to 220 ppm is typical.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
A general procedure for obtaining an FT-IR spectrum is:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is usually sufficient.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: A background spectrum of the empty sample compartment (or the pure KBr pellet) should be acquired and subtracted from the sample spectrum.
Comparative Analysis of Alternatives
-
This compound: The trityl (Trt) group is a bulky protecting group that is readily cleaved by trifluoroacetic acid (TFA). It is widely used due to its effectiveness in preventing side-chain dehydration.
-
Fmoc-Asn(Xan)-OH: The xanthyl (Xan) group is another acid-labile protecting group. It is reported to offer cleaner deprotection in some cases compared to Trt.
-
Fmoc-Asn(Mtt)-OH: The 4-methyltrityl (Mtt) group is also acid-labile but can be cleaved under milder acidic conditions than the Trt group. This allows for orthogonal deprotection strategies in more complex peptide synthesis. Mtt protection can be superior to Trt when synthesizing peptides with an N-terminal Asn, as the latter can be sluggish to cleave in this position.[1]
-
Fmoc-Asn(Tmob)-OH: The 2,4,6-trimethoxybenzyl (Tmob) group is another acid-labile protecting group that offers different cleavage kinetics compared to Trt.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and quality control of a protected asparagine derivative.
Caption: Logical workflow for the quality control of protected asparagine derivatives using NMR and IR spectroscopy.
References
A Researcher's Guide to High-Purity Fmoc-Asn(Trt)-OH: A Comparative Analysis of CoA Specifications and Performance
For researchers and professionals in drug development and peptide synthesis, the quality of raw materials is paramount to achieving reliable and reproducible results. Fmoc-Asn(Trt)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine) is a critical building block for the incorporation of asparagine in solid-phase peptide synthesis (SPPS). The trityl (Trt) protecting group on the side-chain amide is essential for preventing the dehydration of the amide to a nitrile impurity during activation, a common and problematic side reaction.[1][2] This guide provides a comparative analysis of typical Certificate of Analysis (CoA) specifications for high-purity this compound, details the experimental protocols for its quality assessment, and illustrates the logical relationship between its purity and successful peptide synthesis.
Comparison of High-Purity this compound Specifications
The quality of this compound can vary between suppliers. High-purity grades are essential for the synthesis of complex peptides and active pharmaceutical ingredients (APIs). Below is a summary of typical specifications found on a Certificate of Analysis for high-purity this compound, compiled from various leading suppliers.
| Parameter | Specification | Method | Significance in Peptide Synthesis |
| Appearance | White to off-white powder | Visual | Indicates the general purity and absence of colored impurities. |
| Purity (HPLC) | ≥99.0% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Ensures that the primary component is the desired amino acid derivative, minimizing the incorporation of impurities into the peptide sequence. |
| Enantiomeric Purity | ≥99.8% (L-isomer) | Chiral HPLC or Polarimetry | Crucial for the biological activity of the final peptide. The presence of the D-isomer can lead to diastereomeric impurities that are difficult to separate. |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry (MS), IR | Confirms the chemical structure of the molecule, including the presence of the Fmoc and Trt protecting groups. |
| Optical Rotation | -15.0±1° (c=1% in methanol) | Polarimetry | A measure of the enantiomeric purity.[3][4] |
| Solubility | Soluble in DMF, NMP | Visual | Good solubility is critical for efficient and complete coupling reactions in automated peptide synthesizers.[1] |
| Water Content | Typically ≤0.5% | Karl Fischer Titration | Excess water can interfere with activation and coupling reactions, leading to lower yields. |
| Related Impurities | |||
| Fmoc-dipeptides (e.g., Fmoc-Asn(Trt)-Asn(Trt)-OH) | ≤0.1% | HPLC | These impurities can lead to the insertion of an extra amino acid residue in the peptide sequence. |
| Free Fmoc-Asn-OH | ≤0.1% | HPLC | Can lead to deletion sequences if it competes with the protected amino acid for coupling. |
| Free Amino Acid | ≤0.2% | GC or HPLC | Indicates the stability of the Fmoc protecting group. |
The Critical Role of Trityl Protection in Asparagine Incorporation
The use of this compound is highly recommended over the unprotected Fmoc-Asn-OH for several reasons:
-
Prevention of Nitrile Formation: During the activation of the carboxylic acid for coupling, the side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue. This impurity is often difficult to separate from the desired peptide. The bulky trityl group on the side-chain amide prevents this side reaction.
-
Improved Solubility: this compound exhibits significantly better solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to the poorly soluble Fmoc-Asn-OH. This ensures more efficient and reliable coupling.
-
Higher Purity Peptides: The prevention of side reactions and improved solubility leads to the synthesis of significantly purer crude peptides, simplifying downstream purification and increasing overall yields.
The trityl group is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as 95% trifluoroacetic acid (TFA).
Experimental Protocols for Quality Assessment
The following are detailed methodologies for key experiments cited in the CoA for this compound.
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Purpose: To determine the percentage purity of the this compound and to quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve a known amount of this compound in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Identity Confirmation by Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of this compound.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: The sample from the HPLC analysis can be directly infused into the mass spectrometer.
-
Analysis: The expected molecular weight of this compound is 596.67 g/mol . The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 597.7 or the [M+Na]⁺ ion at m/z 619.7.
Enantiomeric Purity by Chiral HPLC
-
Purpose: To determine the percentage of the desired L-enantiomer and to detect the presence of the D-enantiomer.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as one based on cyclodextrin or a polysaccharide derivative.
-
Mobile Phase: A mixture of hexane and isopropanol, with a small amount of an acidic or basic modifier, as recommended by the column manufacturer.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: The two enantiomers will have different retention times. The enantiomeric purity is calculated from the peak areas of the L- and D-isomers.
Visualizing the Impact of Quality Control and CoA Specifications
The following diagrams illustrate the importance of rigorous quality control and how CoA specifications directly influence the success of peptide synthesis.
Caption: Quality control workflow for high-purity this compound.
References
Literature review of Fmoc-Asn(Trt)-OH in notable peptide syntheses
In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) residues presents a significant challenge due to the reactivity of its side-chain amide. The use of Nα-Fmoc-Nγ-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) has become a cornerstone strategy to mitigate these challenges, ensuring the synthesis of high-purity peptides. This guide provides a comprehensive literature review of this compound in notable peptide syntheses, offering a comparative analysis with alternative protecting groups, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Challenge of Incorporating Asparagine in SPPS
The primary difficulties encountered during the incorporation of asparagine in Fmoc-based SPPS are twofold:
-
Dehydration to Nitrile Derivatives: During the activation of the carboxylic acid of Fmoc-Asn-OH, particularly with carbodiimide-based reagents, the side-chain amide can undergo dehydration to form a β-cyano-alanine residue. This impurity is often difficult to separate from the desired peptide.
-
Aspartimide Formation: The side-chain amide can facilitate the formation of a cyclic aspartimide intermediate, especially in sequences with a C-terminal glycine or serine. This can lead to racemization and the formation of β-aspartyl peptide impurities.
The trityl (Trt) protecting group on the side-chain amide of asparagine in this compound effectively prevents these side reactions, leading to significantly purer peptides and higher yields.[1] Furthermore, the bulky trityl group enhances the solubility of the amino acid derivative in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to the poorly soluble Fmoc-Asn-OH.[1][2]
Performance Comparison with Alternative Protecting Groups
While this compound is a widely used and effective reagent, several alternatives have been developed to further optimize asparagine incorporation. The most notable alternatives include those with the xanthenyl (Xan) and dimethylcyclopropylmethyl (Dmcp) protecting groups.
| Protecting Group | Key Advantages | Potential Disadvantages |
| Trityl (Trt) | - Well-established and widely used.[3] - Effectively prevents nitrile formation. - Improves solubility over unprotected Fmoc-Asn-OH. | - Can be sluggish to cleave, especially at the N-terminus. - May not completely prevent aspartimide formation in susceptible sequences. |
| Xanthenyl (Xan) | - Reported to be superior to Trt in suppressing aspartimide formation. - Good solubility in standard SPPS solvents. | - Less commonly used than Trt. |
| Dimethylcyclopropylmethyl (Dmcp) | - Reported to have faster coupling kinetics than Trt derivatives. - More readily cleaved than the Trt group. - Leads to protected peptides with enhanced solubility. | - Limited commercial availability and higher cost compared to Trt. |
Notable Peptide Syntheses Utilizing this compound
This compound has been instrumental in the successful synthesis of numerous complex and biologically important peptides.
Wollamide B
Wollamide B is a cyclic hexapeptide with promising antimycobacterial activity. Its synthesis involves a standard Fmoc-based solid-phase approach where this compound is incorporated into the peptide sequence.
N-Linked Glycopeptides
The synthesis of N-linked glycopeptides, which are crucial for understanding many biological processes, often utilizes this compound. In a common strategy, a glycosylated asparagine building block is prepared and then incorporated into the peptide chain using SPPS. The Trt group protects the asparagine side chain during these synthetic steps.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the comparative synthesis of an asparagine-containing peptide and the synthesis of the notable peptide, Wollamide B.
Comparative Synthesis of an Asparagine-Containing Peptide
This protocol outlines a standard procedure for synthesizing a generic peptide to compare the performance of this compound and Fmoc-Asn(Xan)-OH.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound and Fmoc-Asn(Xan)-OH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (for non-Asn residues): Couple the desired Fmoc-amino acid (3 equivalents) using HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Asparagine Coupling (Comparative Step):
-
In one reaction vessel, couple this compound (3 equivalents) using HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 hours.
-
In a separate reaction vessel, perform the same coupling using Fmoc-Asn(Xan)-OH.
-
-
Chain Elongation: Continue coupling the remaining amino acids according to the desired sequence using the steps for non-Asn residues.
-
Final Deprotection: After the final coupling, deprotect the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
-
Analysis: Analyze the purity of the crude peptides from both syntheses by HPLC and characterize by mass spectrometry to compare the levels of impurities, particularly aspartimide-related side products.
Synthesis of Wollamide B
This protocol details the solid-phase synthesis of the linear precursor of Wollamide B using this compound.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-D-Orn(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Leu-OH, Fmoc-D-Leu-OH, Fmoc-Val-OH, this compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
NMP (N-Methyl-2-pyrrolidone)
-
20% Piperidine in DMF
-
20% HFIP (Hexafluoroisopropanol) in DCM (Dichloromethane)
Procedure:
-
Loading of the first amino acid: Load this compound onto the 2-chlorotrityl chloride resin using DIPEA in DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes (repeated twice).
-
Coupling: Couple the subsequent Fmoc-amino acids (Fmoc-Val-OH, Fmoc-D-Leu-OH, Fmoc-Leu-OH, Fmoc-Trp(Boc)-OH, Fmoc-D-Orn(Boc)-OH) sequentially using HATU and DIPEA in NMP for 1 hour for each coupling. Perform Fmoc deprotection after each coupling step.
-
Cleavage of the linear peptide: Cleave the protected linear hexapeptide from the resin using 20% HFIP in DCM for 1 hour.
-
Cyclization and final deprotection: The crude linear peptide is then cyclized in solution phase, followed by the removal of the remaining side-chain protecting groups to yield Wollamide B.
Visualizing Synthesis Workflows
To better illustrate the experimental processes, the following diagrams outline the key stages in the comparative peptide synthesis and the synthesis of Wollamide B.
Caption: Workflow for the comparative synthesis of an asparagine-containing peptide.
Caption: Synthesis of the linear precursor of Wollamide B.
Conclusion
This compound remains a vital tool in the arsenal of peptide chemists for the successful synthesis of asparagine-containing peptides. Its ability to prevent deleterious side reactions and improve solubility makes it a reliable choice for a wide range of peptide sequences. While alternatives such as Fmoc-Asn(Xan)-OH and Fmoc-Asn(Dmcp)-OH offer potential advantages in specific contexts, particularly in minimizing aspartimide formation and improving coupling kinetics, the selection of the optimal protecting group should be guided by the specific requirements of the target peptide. The detailed protocols and comparative information provided in this guide aim to equip researchers with the necessary knowledge to make informed decisions in their peptide synthesis endeavors.
References
- 1. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 2. Novel sequential solid-phase synthesis of N-linked glycopeptides from natural sources | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fmoc-Asn(Trt)-OH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-Asn(Trt)-OH, a frequently used reagent in peptide synthesis. Adherence to these protocols is essential for laboratory safety and environmental responsibility.
While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate that it is toxic to aquatic organisms and should be treated as an environmentally hazardous substance[1][2]. Due to this potential environmental risk and the general principle of cautious chemical handling, it is imperative to manage its disposal as a regulated chemical waste.
Key Safety and Hazard Information
Before handling this compound, it is crucial to be aware of the recommended safety precautions. The following table summarizes the essential safety information derived from supplier safety data sheets.
| Hazard Category | Description | Personal Protective Equipment (PPE) |
| Health Hazards | To our knowledge, the hazards of this material have not been thoroughly investigated[2]. Potential routes of exposure include inhalation, ingestion, and skin or eye contact. | Safety goggles, lab coat, chemical-resistant gloves[3][4]. |
| Environmental Hazards | Listed as an environmental hazard and toxic to aquatic organisms. | Not applicable for direct PPE, but containment is crucial to prevent environmental release. |
| Fire & Explosion Hazards | Not considered a significant fire or explosion hazard. However, hazardous decomposition products can include carbon and nitrogen oxides. | Standard laboratory fire safety equipment should be available. |
| Accidental Release | In case of a spill, avoid dust formation. Wear appropriate PPE and a self-contained breathing apparatus if necessary. Clean the area with plenty of water and ensure adequate ventilation. | As listed above. |
Experimental Protocol for Safe Disposal
The following protocol outlines the recommended step-by-step procedure for the safe disposal of this compound. This protocol is designed to minimize environmental impact and ensure the safety of laboratory personnel.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Labeled, sealable waste container for solid chemical waste.
-
Access to a designated chemical waste storage area.
Procedure:
-
Wear Appropriate PPE: Before handling this compound for disposal, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Containerize Waste: Collect all solid, non-contaminated this compound waste in a dedicated, clearly labeled, and sealable container. The label should include the full chemical name: "this compound".
-
Do Not Mix Waste: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
Segregate from Incompatible Waste: Store the waste container away from strong acids, bases, and oxidizing agents.
-
Store in a Designated Area: The sealed waste container should be stored in a well-ventilated, designated chemical waste storage area, away from general laboratory traffic.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Decontaminate and Dispose of Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous chemical waste and add it to the appropriate liquid waste container.
-
Once clean and dry, the container can be disposed of as regular laboratory glass or plastic waste, after defacing the original label.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Fmoc-Asn(Trt)-OH
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Fmoc-Asn(Trt)-OH, a common reagent in solid-phase peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Body | Laboratory coat | Choose body protection appropriate to the concentration and amount of the substance at the specific workplace.[1] |
| Respiratory | Dust mask (e.g., N95 or P1) | Respiratory protection is not strictly required under normal conditions, but a dust mask is recommended where nuisance levels of dust may be generated.[1] For spill cleanup or situations with significant dust formation, a self-contained breathing apparatus may be necessary. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety and environmental protection. The following workflow outlines the key steps for the operational use and subsequent disposal of this compound and associated waste.
Experimental Protocols
General Handling and Storage:
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust formation. General industrial hygiene practices should be followed. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is desiccated at 4°C and protected from light.
Spill Response: In the event of a spill, wear appropriate PPE, including respiratory protection if dust is generated. Avoid dust formation. Spills can be cleaned up with a wet towel or a dustpan and brush. Provide adequate ventilation.
Disposal Considerations: Dispose of contaminated materials and unused product in accordance with local, state, and federal regulations. Some sources classify this compound as an environmentally hazardous substance, which may have specific transportation and disposal regulations. Always consult your institution's environmental health and safety office for specific disposal protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
